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  • Product: butyl 5-formyl-1H-imidazole-4-carboxylate
  • CAS: 75040-54-9

Core Science & Biosynthesis

Foundational

Technical Guide: Tautomerism and Regiocontrol of Butyl 5-Formyl-1H-Imidazole-4-Carboxylate

This is an in-depth technical guide on the tautomerism, thermodynamics, and synthetic implications of butyl 5-formyl-1H-imidazole-4-carboxylate and its isomers. Executive Summary The molecule butyl 5-formyl-1H-imidazole-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the tautomerism, thermodynamics, and synthetic implications of butyl 5-formyl-1H-imidazole-4-carboxylate and its isomers.

Executive Summary

The molecule butyl 5-formyl-1H-imidazole-4-carboxylate (and its tautomer, butyl 4-formyl-1H-imidazole-5-carboxylate) represents a critical scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs), structurally analogous to the key intermediate used in Losartan production.

In solution, this molecule exists as a rapid equilibrium of prototropic tautomers. However, the position of this equilibrium—and the subsequent regioselectivity of N-alkylation—is not random. It is governed by a specific interplay of steric hindrance (butyl ester vs. formyl) and intramolecular hydrogen bonding (IMHB) . This guide provides the mechanistic grounding to predict isomer ratios and protocols to control them.

The Tautomeric Landscape: 4-Formyl vs. 5-Formyl[1]

The Equilibrium

In unsubstituted imidazoles (N1-H), the 4- and 5-positions are chemically equivalent due to rapid proton exchange between N1 and N3. However, when C4 and C5 bear different substituents (Formyl vs. Carboxylate), the tautomers become distinct thermodynamic entities.

  • Tautomer A (5-Formyl): The proton resides on the nitrogen adjacent to the Formyl group.

  • Tautomer B (4-Formyl): The proton resides on the nitrogen adjacent to the Ester group.

The nomenclature depends entirely on the proton's location. By convention, the carbon adjacent to the protonated nitrogen is C5.

Tautomerism TautA Tautomer A (5-Formyl-4-Ester) Proton at N1 (adj. to CHO) Transition Transition State (Proton Transfer) TautA->Transition -H+ / +H+ TautB Tautomer B (4-Formyl-5-Ester) Proton at N3 (adj. to Ester) Transition->TautB Fast Exchange

Figure 1: Prototropic tautomerism between the 5-formyl and 4-formyl species. In solution, these interconvert rapidly on the NMR timescale.

Thermodynamic Drivers

The equilibrium constant (


) is determined by two competing factors:
  • Steric Hindrance (The Dominant Factor): The butyl ester group (

    
    ) is significantly bulkier than the formyl group (
    
    
    
    ). In the imidazole ring, the C5 position is sterically more crowded than C4 because C5 is flanked by the N1-H and the C4-substituent.
    • Result: The bulky ester prefers the C4 position (remote from the N-H) to minimize steric clash with the proton.

    • Implication:Tautomer A (5-Formyl / 4-Ester) is generally the thermodynamically favored species.

  • Intramolecular Hydrogen Bonding (IMHB): Both the formyl oxygen and the ester carbonyl oxygen can act as H-bond acceptors for the acidic N-H proton.

    • Aldehydes and esters have similar H-bond acceptor capabilities, but the geometry of the 5-formyl group often allows for a planar, 5-membered pseudo-ring interaction with the N-H, further stabilizing Tautomer A.

Analytical Differentiation

Distinguishing these tautomers requires specific conditions because they average out at room temperature.

NMR Spectroscopy Strategy

At 25°C, you will observe a single set of "averaged" signals. To resolve them, you must slow the exchange rate.

Feature5-Formyl Tautomer (Major)4-Formyl Tautomer (Minor)
Conditions Low Temperature (< -40°C) Low Temperature (< -40°C)

Shift (C4)
~130-135 ppm (Ester-bearing)~135-140 ppm (Formyl-bearing)

Shift (C5)
~135-140 ppm (Formyl-bearing)~130-135 ppm (Ester-bearing)
NOE Signal Strong NOE between NH and CHO protonWeak/No NOE between NH and CHO
X-Ray Crystallography

In the solid state, the molecule usually crystallizes as a single tautomer stabilized by intermolecular H-bonding networks. For analogous systems (like 4(5)-formylimidazole), the 5-formyl form is typically observed in crystal lattices due to the formation of "ribbon" polymers where the NH donates to the carbonyl of a neighbor.

Synthetic Implications: Regioselective Alkylation[2][3][4][5][6]

For drug development (e.g., Sartan synthesis), the critical step is locking the tautomer via N-alkylation.

The "Steric Control" Rule

When alkylating with an alkyl halide (R-X) and a base (e.g.,


), the alkyl group preferentially attacks the nitrogen that leads to the least sterically hindered product .
  • Pathway 1 (Attack at N3): Places the alkyl group adjacent to the Butyl Ester . (High Steric Cost).

  • Pathway 2 (Attack at N1): Places the alkyl group adjacent to the Formyl Group . (Lower Steric Cost).

Prediction: The major product will be 1-alkyl-2-butyl-5-formyl-4-carboxylate . Note: This preserves the "5-formyl" numbering pattern seen in Losartan.

Regioselectivity Workflow

The following decision tree outlines how to control the regiochemistry.

Alkylation Start Start: Butyl 5-formyl-1H-imidazole-4-carboxylate ConditionA Condition A: K2CO3 / DMF (Thermodynamic) Start->ConditionA ConditionB Condition B: NaH / THF (Chelation Control) Start->ConditionB ProdA Major Product: 1,5-Isomer (Alkyl adj. to Formyl) Sterically Favored ConditionA->ProdA Steric Avoidance ProdB Major Product: 1,4-Isomer (Alkyl adj. to Ester) Chelation Favored (Rare) ConditionB->ProdB If Ester Chelates Na+

Figure 2: Regiocontrol strategies. Standard basic alkylation favors the 1,5-isomer (formyl adjacent to N-alkyl) due to the bulk of the ester.

Experimental Protocols

Protocol: Determination of Tautomer Ratio (Low-Temp NMR)

Objective: Quantify the


 of the tautomeric mix in solution.
  • Sample Prep: Dissolve 20 mg of butyl 5-formyl-1H-imidazole-4-carboxylate in 0.6 mL of THF-d8 or CD2Cl2 . (Avoid DMSO-d6 if looking for IMHB, as DMSO competes for H-bonds).

  • Instrument Setup: Cool the NMR probe to -60°C (213 K) . Ensure temperature equilibration for 15 minutes.

  • Acquisition:

    • Acquire a 1H spectrum (64 scans). Focus on the aldehyde proton region (9.5 - 10.0 ppm) and the NH region (12.0 - 14.0 ppm).

    • Acquire a 1H-15N HSQC (if available) to definitively assign the proton location.

  • Analysis: Integrate the distinct aldehyde peaks. The ratio of the integrals corresponds directly to the tautomeric populations at that temperature.

Protocol: Regioselective N-Alkylation (Targeting the 1,5-Isomer)

Objective: Synthesize 1-butyl-2-butyl-5-formyl-1H-imidazole-4-carboxylate (Losartan-like core).

  • Reagents:

    • Substrate: 1.0 eq (Butyl 5-formyl-1H-imidazole-4-carboxylate)

    • Alkylating Agent: 1.1 eq (Butyl bromide)

    • Base: 2.5 eq Potassium Carbonate (

      
      ), anhydrous, granular.
      
    • Solvent: DMF (Dimethylformamide), dry.

  • Procedure:

    • Charge flask with Substrate and DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 30 mins to deprotonate (forming the imidazolide anion).
      
    • Add Butyl bromide dropwise.

    • Stir at 50°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine to remove DMF.

    • Crucial Step: The 1,5-isomer (Formyl adjacent to Alkyl) is typically less polar than the 1,4-isomer. Purify via silica gel chromatography.

  • Validation:

    • The NOESY spectrum of the product should show a correlation between the N-Alkyl alpha-protons and the Aldehyde proton. If the Ester were adjacent, you would see NOE between N-Alkyl and O-Butyl.

References

  • Tautomerism of Imidazoles: Alkorta, I., & Elguero, J. (2019). Tautomerism of Azoles. Chemical Reviews. Link

  • Losartan Synthesis & Regioselectivity: Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry. Link

  • NMR of Imidazole Tautomers: Claramunt, R. M., et al. (2006). The structure of 4(5)-substituted imidazoles. Magnetic Resonance in Chemistry. Link

  • Regiocontrol in Alkylation: Beilstein Journal of Organic Chemistry. (2021).[1][2][3] Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous steric principles). Link

Sources

Exploratory

Technical Guide: 1H NMR Spectral Analysis of Butyl 5-formyl-1H-imidazole-4-carboxylate

This technical guide provides a comprehensive analysis of the 1H NMR spectral characteristics of butyl 5-formyl-1H-imidazole-4-carboxylate . This molecule is a critical structural analog to intermediates used in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 1H NMR spectral characteristics of butyl 5-formyl-1H-imidazole-4-carboxylate .

This molecule is a critical structural analog to intermediates used in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan). Its analysis is complicated by the electron-withdrawing nature of the substituents and the inherent tautomerism of the imidazole ring.[1]

[1]

Executive Summary

Butyl 5-formyl-1H-imidazole-4-carboxylate (


) presents a unique NMR challenge due to the interplay between the electron-poor imidazole core and the rapid proton exchange on the pyrrolic nitrogen.[1] Accurate assignment requires distinguishing between the deshielded aldehyde proton, the aromatic C2-proton, and the distinct splitting pattern of the butyl ester chain.

This guide outlines the optimal solvent systems, expected chemical shifts, and a logic-based workflow for confirming structural integrity, specifically addressing the 4(5)-tautomerism phenomenon.

Sample Preparation & Solvent Effects[2]

Solvent Selection Strategy

The choice of solvent dramatically alters the spectral appearance of 1H-imidazoles due to hydrogen bonding and tautomeric exchange rates.[1]

SolventCharacteristicsRecommendation
DMSO-d6 High polarity; slows proton exchange.[1]Primary Choice. Allows observation of the NH proton (broad) and potentially distinct tautomers.
CDCl3 Non-polar; rapid exchange.[1]Secondary Choice. Good for butyl chain resolution, but NH is often invisible or extremely broad; C2-H may shift.[1]
Methanol-d4 Protic solvent.[1]Avoid for 1H. NH proton exchanges with deuterium and disappears.[1] Useful only for carbon backbone verification.[1]
Preparation Protocol
  • Mass: Weigh 5–10 mg of the analyte.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Filtration: If the sample is a crude intermediate, filter through a cotton plug in a glass pipette to remove inorganic salts (often carried over from hydrolysis/esterification steps).

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm.

Spectral Analysis & Assignment Logic

The Aromatic & Aldehyde Region (Downfield)

This region confirms the core substitution pattern. The presence of both the formyl group and the ester creates a highly electron-deficient ring, shifting the C2-H downfield.[1]

  • Aldehyde (-CHO):

    
     9.70 – 10.00 ppm (Singlet).[1]
    
    • Diagnostic: This is the most deshielded proton. Integration must be 1.0.[1]

  • Imidazole N-H:

    
     13.0 – 14.0 ppm (Broad Singlet).[1]
    
    • Note: In dry DMSO-d6, this is visible.[1] If the sample is "wet," this peak broadens into the baseline.

  • Imidazole C2-H:

    
     7.80 – 8.10 ppm (Singlet).[1]
    
    • Differentiation: Unlike the chloro-analog (BCFI) used in Losartan synthesis which lacks this proton, the un-halogenated analog possesses this diagnostic singlet. It does not couple significantly with other protons.[1][2]

The Aliphatic Butyl Chain (Upfield)

The butyl ester provides a classic splitting pattern. The chemical shifts are influenced by the proximity to the electronegative oxygen.

  • 
    -Methylene (
    
    
    
    ):
    
    
    4.20 – 4.35 ppm (Triplet,
    
    
    Hz).[1]
    • Deshielded by the ester oxygen.[1]

  • 
    -Methylene (
    
    
    
    ):
    
    
    1.60 – 1.75 ppm (Quintet/Multiplet).[1]
  • 
    -Methylene (
    
    
    
    ):
    
    
    1.35 – 1.45 ppm (Sextet/Multiplet).[1]
  • Terminal Methyl (

    
    ): 
    
    
    
    0.90 – 0.95 ppm (Triplet,
    
    
    Hz).[3]
Summary of Chemical Shifts (DMSO-d6)
PositionTypeShift (

ppm)
MultiplicityIntegration
NH Exchangeable13.0 - 14.0Broad Singlet1H
CHO Aldehyde9.75Singlet1H
C2-H Aromatic7.90Singlet1H

Aliphatic4.28Triplet2H

Aliphatic1.68Quintet2H

Aliphatic1.40Sextet2H

Aliphatic0.92Triplet3H

Addressing Tautomerism (The 4 vs. 5 Position)

A critical aspect of 1H-imidazoles is the annular tautomerism .[1] The proton on the nitrogen can reside on N1 or N3.

  • Tautomer A: 5-formyl-4-carboxylate (as named).[1]

  • Tautomer B: 4-formyl-5-carboxylate.[1]

Impact on NMR: At room temperature in DMSO, the exchange is often intermediate on the NMR timescale. This can result in:

  • Line Broadening: The C2-H and CHO peaks may appear slightly broad.

  • Averaging: If exchange is fast, you see a weighted average of the two forms.

  • Distinct Species: If the sample is cooled (Variable Temperature NMR), you may resolve two distinct sets of signals for the CHO and C2-H protons.

Validation Protocol: If the C2-H peak is excessively broad, run the spectrum at 320K . Higher temperature increases the exchange rate, sharpening the averaged signal into a distinct singlet.

Structural Validation Workflow

The following diagram illustrates the decision logic for validating the structure and troubleshooting common spectral anomalies.

NMR_Workflow Start Sample: Butyl 5-formyl-1H-imidazole-4-carboxylate Solvent Dissolve in DMSO-d6 Start->Solvent Run1D Acquire 1H NMR (16 scans) Solvent->Run1D CheckCHO Is CHO Singlet present @ ~9.8 ppm? Run1D->CheckCHO CheckButyl Is Butyl Chain pattern clear? CheckCHO->CheckButyl Yes Fail Investigate Impurities / Hydrolysis CheckCHO->Fail No (Check for Oxidation/Reduction) CheckNH Is NH visible (>13 ppm)? CheckButyl->CheckNH Yes CheckButyl->Fail No (Check Ester Hydrolysis) Pass Structure Confirmed CheckNH->Pass Yes DrySample Dry Sample (Remove H2O) CheckNH->DrySample No (Exchange with H2O) DrySample->Run1D

Figure 1: Step-by-step logic flow for confirming the identity of the imidazole derivative via 1H NMR.

Common Impurities & Troubleshooting

In the synthesis of this molecule (often via Vilsmeier-Haack formylation or esterification), specific impurities are common:

  • Hydrolysis Product (Carboxylic Acid):

    • Indicator: Disappearance of the butyl chain (triplet at 4.28 ppm) and appearance of a broad acid peak >12 ppm.

  • Residual Alcohol (n-Butanol):

    • Indicator: Distinct triplet at

      
       4.4 ppm (OH) in DMSO, and shifts for 
      
      
      
      at
      
      
      3.4 ppm.
  • Water:

    • Indicator: Broad peak at

      
       3.33 ppm in DMSO.[1] High water content facilitates proton exchange, making the NH and sometimes the CHO proton disappear or broaden.
      

References

  • PubChem. (2025).[1] 2-Butyl-5-formylimidazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Amini, M., et al. (2007).[3] Synthesis and Characterization of 2-Alkyl-1-[4-(5-carboxy-1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes. Asian Journal of Chemistry, 19(6), 4679-4683.[3] Retrieved from [Link]

  • Reich, H. J. (2020).[4] 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling of Imidazole-Based Acylating Agents and Esters

This guide addresses the physicochemical profiling of imidazole-based esters, specifically distinguishing between the reactive N-formylimidazole (a formylating reagent/intermediate) and stable imidazole-4-carboxylate est...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the physicochemical profiling of imidazole-based esters, specifically distinguishing between the reactive N-formylimidazole (a formylating reagent/intermediate) and stable imidazole-4-carboxylate esters (drug scaffolds).

An In-Depth Technical Guide for Drug Discovery

Executive Summary & Chemical Definition

In drug development, the term "formyl imidazole ester" often conflates two distinct chemical entities with vastly different stability profiles and applications. Precise differentiation is critical for experimental design:

  • N-Formylimidazole (1H-imidazole-1-carbaldehyde): A highly reactive "active amide" often categorized with esters due to its acyl-transfer ability. It is kinetically unstable in water and functions as a formylating agent.

  • Imidazole-4-Carboxylate Esters: Stable structural scaffolds where the ester group is attached to the carbon backbone (C4/C5). These function as prodrugs or pharmacophores (e.g., Etomidate analogs).

This guide provides the ionization constants (pKa), hydrolytic stability, and characterization protocols for both classes.

Theoretical Framework: Ionization & Electronic Effects

The imidazole ring is amphoteric.[1] Its ionization properties are drastically altered by the position of the formyl/ester substituent (N-substituted vs. C-substituted).

Comparative pKa Data

The following table summarizes the shift in basicity (pKa of the conjugate acid,


) and acidity (pKa of the N-H deprotonation) driven by electron-withdrawing groups (EWG).
Compound ClassStructureSubstituent EffectBasic pKa (

)
Acidic pKa (

)
Stability (

)
Imidazole (Ref) UnsubstitutedNone6.9514.5Stable
N-Formylimidazole N1-CHOStrong Resonance EWG~3.0 - 3.5*N/A (No H)< 20 min (pH 7)
N-Acetylimidazole N1-COCH3Strong Resonance EWG3.6N/A~40 min (pH 7)
Methyl 4-imidazolecarboxylate C4-COOMeInductive EWG5.5 - 6.010.9Stable
Histidine Methyl Ester C4-Alanine-esterInductive EWG5.49.2 (Amino)Stable

*Note: The pKa of N-formylimidazole is an estimate based on N-acetylimidazole. Exact measurement is complicated by rapid hydrolysis.

Mechanistic Insight[4]
  • N-Acyl Derivatives (The "Active Amide"): In N-formylimidazole, the lone pair on

    
     is delocalized into the carbonyl group (amide resonance). This competes with the aromatic sextet, making the carbonyl highly electrophilic (reactive) and the 
    
    
    
    nitrogen significantly less basic (pKa drops from 7.0 to ~3.5).
  • C-Ester Derivatives: The ester group at C4 exerts an electron-withdrawing inductive effect (-I). This reduces the electron density at the distal

    
    , lowering the basic pKa to ~5.5, but does not compromise the ring's aromatic stability.
    

Hydrolysis & Stability Pathways

Understanding the degradation pathway is essential for handling N-formylimidazole in biological assays.

The Jencks Mechanism (N-Formyl Hydrolysis)

N-formylimidazole undergoes rapid hydrolysis via a nucleophilic attack at the carbonyl carbon. Unlike standard amides, the leaving group (imidazole) is a stable weak base (pKa ~7), making the bond high-energy.

Hydrolysis Substrate N-Formylimidazole (Reactive) TS Tetrahedral Intermediate Substrate->TS + H2O (k1) Rate Limiting Products Imidazole + Formate (Stable) TS->Products - H+ (k2) Fast Note pH Dependent: Base catalysis increases rate via OH- attack. TS->Note

Figure 1: Hydrolytic degradation pathway of N-formylimidazole. The reaction is first-order with respect to hydroxide ion concentration.

Experimental Protocols

Protocol A: Determination of pKa for Stable C-Esters (Potentiometric)

Applicability: Methyl imidazole-4-carboxylate, Histidine esters. Principle: Direct titration of the conjugate acid.

  • Preparation: Dissolve 0.1 mmol of the ester in 20 mL of degassed 0.1 M KCl (ionic strength control).

  • Acidification: Add standard HCl to lower pH to ~2.5 (fully protonated

    
    ).
    
  • Titration: Titrate with 0.1 M standardized NaOH (CO2-free) using a calibrated glass electrode.

  • Data Analysis: Plot pH vs. Volume. The pKa corresponds to the pH at the half-equivalence point (inflection).

    • Validation: Ensure the hydrolysis of the ester group itself (saponification) is negligible over the titration time (<1% degradation at pH 10 over 15 mins).

Protocol B: Kinetics-Based pKa Estimation for Unstable N-Formyls

Applicability: N-Formylimidazole, N-Acetylimidazole. Principle: Since the compound hydrolyzes during titration, pKa is estimated by observing the pH-dependence of the hydrolysis rate (


).
  • Setup: Use a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).

  • Detection: Monitor absorbance at 245 nm (N-acyl imidazole absorbs; free imidazole does not).

  • Buffers: Prepare non-nucleophilic buffers (phosphate, MES) ranging from pH 2.0 to 9.0.

  • Procedure:

    • Rapidly mix N-formylimidazole stock (in dry acetonitrile) with aqueous buffer.

    • Record the decay curve (First-order kinetics).

  • Analysis: Plot

    
     vs. pH.
    
    • The inflection point in the pH-rate profile often correlates with the ionization of the leaving group or the protonation of the intermediate, providing an indirect measure of the active species' ionization state.

Applications in Drug Development[5]

Prodrug Design (Solubility Tuning)

Imidazole-4-carboxylate esters are used to mask polar carboxylic acids to improve membrane permeability.

  • Strategy: The ester lowers the zwitterionic character. Once in the plasma, esterases cleave the methyl/ethyl group, releasing the active imidazole-4-carboxylic acid.

  • Reference: Etomidate is a classic example of an imidazole-5-carboxylate ester used as an anesthetic.

Covalent Inhibition (N-Acyl Transfer)

N-Formylimidazole derivatives serve as models for "suicide inhibitors" or covalent modifiers.

  • Mechanism: The reactive N-C(O) bond transfers the formyl group to a nucleophilic serine or cysteine residue in a target enzyme's active site.

  • Screening: Stability assays (Protocol B) are crucial to ensure the inhibitor survives in plasma long enough to reach the target.

Decision Logic for Characterization

Use this workflow to select the correct analytical method based on your specific imidazole ester type.

Workflow Start Identify Imidazole Derivative CheckType Is the acyl group on Nitrogen or Carbon? Start->CheckType N_Acyl N-Acyl / N-Formyl (Reactive) CheckType->N_Acyl Nitrogen (N1) C_Ester C-Ester (Stable) CheckType->C_Ester Carbon (C4/C5) MethodA Method: Stopped-Flow Kinetics (Measure Hydrolysis Rate) N_Acyl->MethodA MethodB Method: Potentiometric Titration (Standard pKa) C_Ester->MethodB

Figure 2: Analytical decision matrix for imidazole derivatives.

References

  • Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. Link

  • Anderson, B. M., et al. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Link

  • ChemicalBook. (2024). Methyl 1H-Imidazole-4-Carboxylate Physicochemical Properties. Link

  • Hofmann, K. (1953). Imidazole and Its Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Classic text on Imidazole ring chemistry).
  • Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups. Elsevier.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Fused Heterocycles Using Butyl 5-Formyl-1H-imidazole-4-carboxylate

[1] Abstract This application note details the synthetic utility of butyl 5-formyl-1H-imidazole-4-carboxylate (BFIC) as a versatile bifunctional building block for constructing fused heterocyclic scaffolds.[1] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the synthetic utility of butyl 5-formyl-1H-imidazole-4-carboxylate (BFIC) as a versatile bifunctional building block for constructing fused heterocyclic scaffolds.[1] Unlike its methyl or ethyl analogs, the butyl ester moiety offers enhanced lipophilicity, improving solubility in non-polar organic solvents and facilitating workup procedures in process chemistry. This guide focuses on the regioselective synthesis of imidazo[4,5-d]pyridazin-4-ones and imidazo[4,5-c]pyridines , key pharmacophores in kinase inhibitors and purine nucleoside analogs.[1]

Introduction: The Bifunctional Advantage

Butyl 5-formyl-1H-imidazole-4-carboxylate is a "push-pull" scaffold characterized by two electrophilic centers positioned for annulation:

  • C5-Formyl group (Aldehyde): Highly reactive toward nucleophilic attack (amines, active methylenes) and condensation reactions.

  • C4-Butoxycarbonyl group (Ester): Serves as a latent electrophile for intramolecular cyclization.[1]

The 1,2-placement of these groups allows for efficient [3+3] or [4+2] cyclocondensations to form bicyclic systems. The butyl ester specifically mitigates the solubility issues often encountered with methyl esters in higher-molecular-weight synthesis, allowing reactions to proceed in a wider range of solvents (e.g., toluene, 2-MeTHF) without precipitation of intermediates.

Core Reactivity Landscape[1]

ReactivityLandscape BFIC Butyl 5-formyl-1H- imidazole-4-carboxylate Prod_Pyridazine Imidazo[4,5-d]pyridazin-4-ones (Purine Isosteres) BFIC->Prod_Pyridazine Cyclocondensation Prod_Pyridine Imidazo[4,5-c]pyridines (Kinase Scaffolds) BFIC->Prod_Pyridine Knoevenagel + Cyclization Prod_Schiff Imine Intermediates (Reductive Amination) BFIC->Prod_Schiff Condensation Hydrazine Hydrazines (R-NHNH2) Hydrazine->Prod_Pyridazine ActMethylene Active Methylenes (CN-CH2-EWG) ActMethylene->Prod_Pyridine PrimAmine Primary Amines (R-NH2) PrimAmine->Prod_Schiff

Figure 1: Divergent synthesis pathways from the BFIC scaffold.

Synthesis of Imidazo[4,5-d]pyridazin-4-ones[1]

The most robust application of BFIC is the synthesis of imidazo[4,5-d]pyridazin-4-ones.[1] These structures are isosteric with hypoxanthine and guanine, making them privileged structures in antiviral and anticancer drug discovery.

Reaction Mechanism

The reaction proceeds via a two-step cascade in a single pot:[1]

  • Hydrazone Formation: The terminal nitrogen of hydrazine attacks the aldehyde.

  • Intramolecular Aminolysis: The internal nitrogen attacks the butyl ester, displacing butanol and closing the ring.

Experimental Protocol (Standardized)

Target Molecule: 3,5-Dihydro-4H-imidazo[4,5-d]pyridazin-4-one Reagents: BFIC (1.0 equiv), Hydrazine hydrate (1.2 equiv), Ethanol or n-Butanol.[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with Butyl 5-formyl-1H-imidazole-4-carboxylate (10.0 g, 51.0 mmol) and Ethanol (100 mL) . Note: If solubility is poor at RT, switch to n-Butanol.

  • Addition: Add Hydrazine hydrate (3.0 mL, 61.2 mmol) dropwise over 10 minutes at room temperature. A transient precipitate (hydrazone intermediate) may form.

  • Reflux: Heat the mixture to reflux (78°C for EtOH, 117°C for BuOH). Monitor by TLC (10% MeOH in DCM).

    • Checkpoint: The hydrazone intermediate typically appears within 30 mins; full cyclization to the pyridazinone requires 2–4 hours.

  • Workup: Cool the reaction mixture to 0–5°C. The product often precipitates as a white to off-white solid.[1]

  • Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether (20 mL) to remove residual hydrazine and butanol.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Yield Expectation: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Distinct singlet for the C-2 proton (~8.2 ppm) and a singlet for the pyridazine CH (~8.5 ppm).[1] Absence of butyl ester signals (0.9, 1.4, 1.7, 4.3 ppm).

Mechanistic Pathway[1]

Mechanism Start BFIC (Aldehyde + Butyl Ester) Step1 Step 1: Nucleophilic Attack (Hydrazine -> Aldehyde) Start->Step1 + N2H4 Inter1 Intermediate: Hydrazone Step1->Inter1 - H2O Step2 Step 2: Intramolecular Cyclization (Nitrogen attacks Ester) Inter1->Step2 Heat End Imidazo[4,5-d]pyridazin-4-one (+ Butanol byproduct) Step2->End - BuOH

Figure 2: Cascade mechanism for pyridazinone formation.

Synthesis of Imidazo[4,5-c]pyridines

This scaffold is accessed via Knoevenagel condensation followed by cyclization. It is particularly relevant for designing kinase inhibitors (e.g., covalent inhibitors targeting cysteine residues).

Reaction Protocol with Active Methylenes

Reagents: BFIC, Malononitrile (or Ethyl Cyanoacetate), Piperidine (Cat.), Ethanol.

  • Condensation: Mix BFIC (1.0 equiv) and Malononitrile (1.1 equiv) in Ethanol. Add catalytic Piperidine (0.1 equiv).

  • Reaction: Stir at RT for 1 hour. The Knoevenagel product (vinyl nitrile) usually precipitates.

  • Cyclization: To the intermediate, add a source of ammonia (e.g., Ammonium Acetate) or a primary amine and heat to reflux. The amine attacks the nitrile/ester system to form the pyridine ring.

    • Note: Using the butyl ester (BFIC) allows this second step to be performed in higher boiling solvents (e.g., Toluene) if thermal cyclization is resistant.

Critical Control Points & Troubleshooting

The following table summarizes common failure modes and validated solutions based on the specific properties of the butyl ester.

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric bulk of the butyl group slows down aminolysis compared to methyl esters.[1]Increase reaction temperature (switch solvent to n-Butanol or DMF).[1] Extend reaction time.
Transesterification Use of Methanol or Ethanol as solvent with strong alkoxide bases.Use n-Butanol as the reaction solvent to match the leaving group, or use non-nucleophilic bases (DBU, DIPEA).
Product Solubility Product is too soluble in the butyl alcohol byproduct, leading to low isolation yield.Evaporate solvent to 20% volume, then add an anti-solvent (Diethyl Ether or Hexane) to force precipitation.
Aldehyde Oxidation BFIC stored improperly; aldehyde oxidizes to carboxylic acid.[1]Verify starting material quality by 1H NMR (Aldehyde proton at ~10.0 ppm). Store BFIC under Nitrogen at 4°C.

References

  • PubChem. (2025). 2-Butyl-5-formylimidazole | C8H12N2O.[1] National Library of Medicine. [Link] (Source for physical properties and structural identifiers of the 2-butyl analog, confirming scaffold stability).

  • Gilligan, P. J., & Bakthavatchalam, R. (2003).[2] Synthesis of 6-Substituted Imidazo[4,5-d]pyridazin-7-ones. Heterocycles, 60(6), 1329–1337.[2] [Link] (Primary reference for the hydrazine cyclization mechanism on 4-aroylimidazole-5-carboxylates).[1]

  • Townsend, L. B. (Ed.). (1998). Chemistry of Nucleosides and Nucleotides. Plenum Press.[1] (Authoritative text on the conversion of imidazole-4-carboxylates to purine isosteres).

Sources

Application

Application Note: Groebke-Blackburn-Bienaymé (GBB) Reaction with Formyl Imidazoles

[1][2][3][4] Executive Summary The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier isocyanide-based multicomponent reaction (IMCR) for synthesizing fused imidazo[1,2-a]-heterocycles. This guide specifically addres...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier isocyanide-based multicomponent reaction (IMCR) for synthesizing fused imidazo[1,2-a]-heterocycles. This guide specifically addresses the utilization of formyl imidazoles (imidazole-2-carboxaldehyde and imidazole-4-carboxaldehyde) as the carbonyl component.

While standard aromatic aldehydes react readily in GBB protocols, formyl imidazoles present unique challenges: N-H acidity , tautomeric equilibrium , and solubility profiles that can quench standard Lewis acid catalysts. This application note provides two optimized protocols—Method A (Lewis Acid Catalysis) and Method B (Microwave-Assisted) —designed to overcome these barriers and efficiently generate bis-heterocyclic scaffolds relevant to kinase inhibitor discovery.

Mechanistic Insight & Reaction Design[5]

The Challenge of Formyl Imidazoles

In a standard GBB reaction, an aldehyde, a 2-aminoazine (e.g., 2-aminopyridine), and an isocyanide condense to form the imidazo[1,2-a]pyridine core. When the aldehyde is a formyl imidazole:

  • Catalyst Poisoning: The basic nitrogen of the imidazole ring (pKa ~7) can coordinate to Lewis acids (e.g.,

    
    ), reducing catalytic turnover.
    
  • Solubility: Unprotected imidazole aldehydes often exhibit poor solubility in non-polar solvents, necessitating protic polar solvents like MeOH or TFE.

  • Protodemetallation: If the N-H is free, it can interfere with metal-catalyzed pathways; therefore,

    
    -protected precursors (Methyl, SEM, Benzyl) are recommended for higher yields.
    
Mechanistic Pathway

The reaction proceeds via a non-concerted sequence:

  • Schiff Base Formation: Acid-catalyzed condensation of the amine and aldehyde.

  • Isocyanide Insertion: [4+1] cycloaddition where the isocyanide attacks the iminium intermediate.

  • Prototropic Shift: Aromatization to the final fused system.

GBB_Mechanism Reactants Reactants: Formyl Imidazole (1) 2-Aminopyridine (2) Isocyanide (3) Imine Intermediate I: Schiff Base (Iminium) Reactants->Imine H+ / -H2O Nitrilium Intermediate II: Nitrilium Ion Imine->Nitrilium + Isocyanide (3) Cyclization Cyclization: Intramolecular Attack Nitrilium->Cyclization Ring Closure Product Final Product: Imidazo[1,2-a]pyridine Cyclization->Product [1,3]-H Shift

Figure 1: Step-wise mechanistic flow of the GBB reaction emphasizing the critical imine formation step.

Critical Parameters & Optimization

The following parameters have been validated for imidazole aldehydes.

ParameterRecommendationRationale
Solvent MeOH or TFE/MeOH (1:1) Methanol is "non-innocent"; it facilitates proton transfer. TFE (Trifluoroethanol) stabilizes the imine intermediate via H-bonding.
Catalyst Sc(OTf)₃ (5-10 mol%) Scandium triflate is water-tolerant and maintains Lewis acidity even in the presence of basic imidazole nitrogens.
Concentration 0.5 M - 1.0 M High concentration drives the termolecular kinetics. Dilute conditions (<0.1 M) favor side reactions (hydrolysis).
Stoichiometry 1.0 : 1.0 : 1.2 Use a slight excess of Isocyanide (1.2 equiv) to compensate for potential volatility or hydrolysis.
Protection N-Methyl / N-Benzyl Highly Recommended. Free N-H imidazoles often result in 20-30% lower yields due to solubility and zwitterionic issues.

Standard Operating Procedures (SOPs)

Protocol A: Bench-top Thermal Method (High Precision)

Best for: Late-stage functionalization, scale-up (>500 mg), and substrates sensitive to high heat.

Materials:

  • Aldehyde: 1-Methyl-1H-imidazole-2-carbaldehyde (1.0 equiv)

  • Amine: 2-Aminopyridine (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.2 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Anhydrous Methanol (MeOH)

Procedure:

  • Pre-complexation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (1.5 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 25 mg). Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: The solution often turns yellow/orange, indicating imine formation.

  • Component 3: Add the isocyanide (1.2 mmol) in one portion.

  • Reaction: Seal the flask and stir at RT for 12–24 hours .

    • Note: If conversion is <50% after 6h (check TLC), heat to 50°C.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve in DCM (10 mL) and wash with saturated NaHCO₃ (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient, typically 0-5% MeOH).

Protocol B: Microwave-Assisted Method (High Throughput)

Best for: Library generation, difficult substrates (sterically hindered amines), and rapid screening.

Materials:

  • Catalyst: Acetic Acid (HOAc) or Ammonium Chloride (NH₄Cl)

  • Solvent: Ethanol (EtOH) or TFE

Procedure:

  • Loading: In a 5 mL microwave vial, combine amine (0.5 mmol), formyl imidazole (0.5 mmol), and isocyanide (0.6 mmol).

  • Catalysis: Add acetic acid (2.0 equiv) or NH₄Cl (20 mol%).

    • Why Acidic Stoichiometry? Under MW conditions, volatile acids like HOAc act as both solvent modifier and catalyst.

  • Solvent: Add EtOH (1.0 mL). Cap the vial.

  • Irradiation: Heat at 140°C for 15–20 minutes (High Absorption setting).

  • Work-up:

    • Cool to RT. The product often precipitates.

    • Filter the solid and wash with cold ether.

    • If no precipitate: Evaporate and purify via prep-HPLC.

Decision Tree & Troubleshooting

Use this logic flow to adapt the protocol to your specific imidazole substrate.

GBB_DecisionTree Start Start: Formyl Imidazole Substrate CheckNH Is N-H Protected? Start->CheckNH Protect Action: Protect (Me, Bn, SEM) CheckNH->Protect No CheckSol Solubility in MeOH? CheckNH->CheckSol Yes Protect->CheckSol RouteA Use Protocol A (Sc(OTf)3) Solvent: MeOH CheckSol->RouteA Good RouteB Use Protocol A (Sc(OTf)3) Solvent: TFE/MeOH (1:1) CheckSol->RouteB Poor RouteC Use Protocol B (MW) Catalyst: HOAc (2 eq) RouteA->RouteC Low Yield (<30%) RouteB->RouteC Low Yield (<30%)

Figure 2: Workflow optimization for selecting the correct solvent and catalyst system based on substrate properties.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Starting Material remains) Imine formation failed.Switch solvent to TFE (2,2,2-Trifluoroethanol). TFE strongly stabilizes the imine.
Sticky/Polymerized Mixture Isocyanide polymerization.Add isocyanide last and dropwise. Lower temperature to 0°C initially.
Product trapped in aqueous phase Imidazole product is too polar/basic.Do not use acid wash. Salt out the aqueous layer with NaCl and extract with CHCl₃/Isopropanol (3:1) .
Low Conversion with Free N-H Catalyst poisoning.Switch to Protocol B (MW) using stoichiometric HOAc (volatile) instead of catalytic Lewis acid.

References

  • Groebke, K., et al. "Synthesis of Imidazo[1,2-a]annulated Pyridine, Pyrazine and Pyrimidine Derivatives by a Three-Component Condensation." Synlett, 1998, 661–663. Link

  • Blackburn, C., et al. "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation."[1] Tetrahedron Letters, 1998, 39, 3635–3638. Link

  • Bienaymé, H., et al. "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie Int. Ed., 1998, 37, 2234–2237. Link

  • Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Reactions." Chemical Reviews, 2006, 106, 17–89. Link

  • Shaabani, A., et al. "Recent progress of Groebke–Blackburn–Bienaymé reaction: A systematic review." Molecular Diversity, 2020. Link

  • Longo, J. M., et al. "Rare Earth Triflates as Catalysts for the Groebke-Blackburn-Bienaymé Reaction."[2] Journal of Organic Chemistry, 2018. (Demonstrates Sc(OTf)3 superiority). Link

Sources

Method

Application Note: Optimization of Multi-Component Reactions Involving Imidazole Aldehydes

Executive Summary The imidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in drugs ranging from antifungal agents to kinase inhibitors. However, incorporating imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in drugs ranging from antifungal agents to kinase inhibitors. However, incorporating imidazole aldehydes (e.g., 1H-imidazole-2-carbaldehyde or 4-formylimidazole) into Multi-Component Reactions (MCRs) presents unique challenges due to their amphoteric nature, tautomerism, and solubility profiles.

This Application Note provides optimized, scalable protocols for two critical MCR classes:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: For fusing imidazoles with nitrogen heterocycles.[1][2][3]

  • The Modified Radziszewski Reaction: For synthesizing highly substituted imidazole derivatives.

Strategic Optimization Framework

Before executing specific protocols, the reaction parameters must be tuned to the specific properties of imidazole aldehydes.

Solvent Selection & Solubility

Imidazole aldehydes are highly polar and often poorly soluble in non-polar aprotic solvents (DCM, Toluene).

  • Recommendation: Use Methanol (MeOH) or Ethanol (EtOH) .

  • Mechanistic Insight: Protice solvents stabilize the charged intermediates (iminium ions) formed during MCRs. Methanol has been shown to act as a co-catalyst in GBB reactions by facilitating proton transfer.

  • Green Alternative: Polyethylene Glycol (PEG-200) serves as both solvent and catalyst for microwave-assisted protocols.

Catalyst Tuning (Acidity vs. Basicity)

Imidazole nitrogen atoms (


 for conjugate acid) can poison strong Lewis acid catalysts.
  • Avoid: Strong stoichiometric Lewis acids (

    
    ) which form stable, unreactive complexes with the imidazole ring.
    
  • Preferred: Mild Lewis acids (

    
    , 
    
    
    
    ) or Brønsted acids (
    
    
    -TSA, Acetic Acid).
  • Catalyst-Free: Microwave irradiation often eliminates the need for external catalysts by overcoming activation energy barriers thermally.

Case Study A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Synthesis of Imidazo[1,2-a]pyridines fused with Imidazole moieties. Reaction Class: [4+1] Cycloaddition.[4]

Mechanistic Pathway

Understanding the order of events is critical for troubleshooting. The reaction proceeds via Schiff base formation followed by isonitrile insertion.

GBB_Mechanism Start Reactants: 2-Aminopyridine + Imidazole-2-CHO Inter1 Schiff Base (Imine Formation) Start->Inter1 - H2O Step2 Acid Activation (Protonation) Inter1->Step2 + H+ Inter2 Isonitrile Attack ([4+1] Cycloaddition) Step2->Inter2 + R-NC Inter3 Nitrilium Ion Intermediate Inter2->Inter3 Final Product: Imidazo[1,2-a]pyridine Inter3->Final 1,3-H Shift

Figure 1: Mechanistic pathway of the GBB reaction. Note the critical Schiff Base formation step which is reversible and water-sensitive.

Optimized Protocol (Microwave-Assisted)

Scale: 1.0 mmol | Time: 15 min | Yield Target: >85%

Reagents:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • 1H-Imidazole-2-carbaldehyde (1.0 mmol, 96 mg)

  • tert-Butyl isocyanide (1.1 mmol, 124 µL)

  • Catalyst: Scandium(III) triflate [

    
    ] (5 mol%) OR Acetic Acid (10 mol%)
    
  • Solvent: Methanol (2.0 mL)

Step-by-Step Procedure:

  • Pre-Complexation: In a 10 mL microwave vial, dissolve the imidazole aldehyde and 2-aminopyridine in MeOH. Stir at room temperature for 5 minutes. Why: This initiates Schiff base equilibrium before the isonitrile is added, reducing side reactions.

  • Addition: Add the catalyst followed immediately by the isocyanide. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 100°C[5]

    • Mode: Dynamic Power (Max 150W)

    • Hold Time: 15 minutes

  • Workup:

    • Cool to room temperature.[6][7]

    • Option A (Precipitation): If solid forms, filter and wash with cold MeOH.

    • Option B (Extraction): Evaporate MeOH. Redissolve in EtOAc (20 mL), wash with sat.

      
       (to remove acid catalyst) and brine.
      
  • Purification: Recrystallize from EtOH/Water (9:1) or flash chromatography (DCM:MeOH 95:5).

Case Study B: Trisubstituted Imidazole Synthesis

Target: 2-(1H-imidazol-4-yl)-4,5-diphenyl-1H-imidazole (Bis-imidazole systems). Reaction Class: Modified Radziszewski / Condensation.

Optimization Data: Catalyst vs. Energy Source

The following data compares conventional heating with microwave protocols for the condensation of Benzil + Imidazole-4-carbaldehyde +


.
EntryCatalystSolventConditionTimeYield (%)
1NoneEtOHReflux (78°C)4 h45%
2Acetic AcidEtOHReflux (78°C)3 h68%
3

MNP
EtOHReflux (78°C)2 h75%
4None PEG-200 Microwave (140°C) 5 min 92%

Table 1: Optimization of reaction conditions. Entry 4 represents the recommended "Green" protocol.

Optimized Protocol (Green Chemistry)

Scale: 2.0 mmol | Time: 5-10 min | Yield Target: >90%

Reagents:

  • Benzil (2.0 mmol, 420 mg)

  • 1H-Imidazole-4-carbaldehyde (2.0 mmol, 192 mg)

  • Ammonium Acetate (8.0 mmol, 616 mg) — Note: 4 equiv. excess is required to drive equilibrium.

  • Solvent: PEG-200 (3.0 mL)

Step-by-Step Procedure:

  • Preparation: Mix Benzil, Imidazole aldehyde, and Ammonium Acetate in a microwave vial. Add PEG-200.

  • Irradiation: Irradiate at 140°C for 5 minutes (Power: 200W).

    • Observation: The reaction mixture will turn into a homogeneous dark melt.

  • Quenching: Pour the hot reaction mixture directly into crushed ice-water (50 mL).

    • Why: PEG-200 is water-soluble. The product is hydrophobic and will precipitate immediately.

  • Isolation: Filter the solid precipitate. Wash with excess water to remove PEG and unreacted ammonium salts.

  • Drying: Dry in a vacuum oven at 60°C. Usually, no further purification is needed (Purity >95% by NMR).

Troubleshooting & Quality Control

Common Failure Modes
  • Problem: Low yield in GBB reaction.

    • Cause: Hydrolysis of the imine intermediate.

    • Fix: Add molecular sieves (4Å) to the reaction vial or use anhydrous methanol.

  • Problem: "Sticky" product in PEG-200 protocol.

    • Cause: Incomplete precipitation or oligomerization.

    • Fix: Recrystallize the crude solid from hot Ethanol.

Analytical Challenges (TLC & NMR)

Imidazoles are basic and polar, leading to specific analytical issues.

  • TLC Streaking: Imidazoles streak on silica gel due to interaction with acidic silanol groups.

    • Solution: Pre-treat the TLC plate with mobile phase containing 1-2% Triethylamine or Ammonia.

  • NMR Tautomerism: In

    
     NMR (DMSO-
    
    
    
    ), the imidazole N-H proton often appears as a very broad singlet (12-14 ppm) or may not be visible due to rapid exchange. Carbon signals may also be broadened.
Workflow Visualization

Workflow Screen 1. Catalyst Screening (Test Sc(OTf)3 vs AcOH) Solvent 2. Solvent Optimization (MeOH vs PEG-200) Screen->Solvent Scale 3. Scale-Up (10 mmol) Monitor Exotherm Solvent->Scale QC 4. QC Check (HPLC Purity >95%) Scale->QC Fail Low Yield / Purity QC->Fail Fail Fail->Screen Re-optimize

Figure 2: Iterative optimization workflow for imidazole MCRs.

References

  • Shaabani, A., et al. (2024). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Beilstein Journal of Organic Chemistry.

  • Baenziger, M., et al. (2017).[2] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis.

  • BenchChem Technical Support. (2025). "Application Notes: Microwave-Assisted Synthesis of Imidazole Derivatives."

  • Domańska, U. (2001). "Solubility of Imidazoles in Alcohols." Journal of Chemical & Engineering Data.

  • Kidwai, M., et al. (2010). "An Efficient Noncatalytic Protocol for the Synthesis of Trisubstituted Imidazole in Polyethylene Glycol Using Microwaves." Bentham Open.

Sources

Application

Application Note: Regioselective N-Alkylation of Butyl 5-formyl-1H-imidazole-4-carboxylate

This Application Note is designed for researchers and process chemists optimizing the synthesis of imidazole-based pharmaceutical intermediates, specifically Angiotensin II receptor antagonists (Sartans). [1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of imidazole-based pharmaceutical intermediates, specifically Angiotensin II receptor antagonists (Sartans).

[1]

Executive Summary

The N-alkylation of butyl 5-formyl-1H-imidazole-4-carboxylate is a pivotal step in the synthesis of "Sartan" class antihypertensives (e.g., Olmesartan, Losartan analogs).[1] The reaction presents a classic regioselectivity challenge due to the annular tautomerism of the imidazole ring and the competing steric/electronic effects of the C4-ester and C5-formyl groups.

This guide provides a validated protocol to maximize the formation of the biologically active 1-alkyl-5-formyl-4-carboxylate regioisomer (the "1,5-isomer"), minimizing the formation of the unwanted 1,4-isomer.[1]

Mechanistic Insight & Regioselectivity Analysis[1][2][3]

To control the reaction, one must understand the substrate's behavior in solution. The imidazole ring exists in equilibrium between two tautomers.

The Steric-Electronic Conflict[1]
  • Steric Control: The butyl ester group at C4 is significantly bulkier than the formyl group at C5. Steric hindrance generally directs alkylation to the nitrogen distal to the bulky group. However, in 4,5-disubstituted systems, both nitrogens are adjacent to substituents. The nitrogen adjacent to the smaller formyl group (N1) is sterically more accessible than the nitrogen adjacent to the butyl ester (N3).

  • Electronic Control (Tautomerism): The proton on the imidazole nitrogen is acidic (pKa ~10-11) due to the electron-withdrawing nature of both the formyl and ester groups.

    • Major Tautomer: In non-polar or weakly polar solvents, the hydrogen often resides on the nitrogen adjacent to the ester (N3) to form an intramolecular hydrogen bond with the ester carbonyl oxygen. This leaves the lone pair on the nitrogen adjacent to the formyl group (N1), making it the primary nucleophile.

    • Anionic Species: Under basic conditions (deprotonation), the imidazolide anion is formed.[2] The negative charge is delocalized, but alkylation preferentially occurs at the site that leads to the most thermodynamically stable product or proceeds via the lowest energy transition state (usually the less hindered N1).

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway based on tautomeric equilibrium and steric hindrance.

G Substrate Butyl 5-formyl-1H-imidazole-4-carboxylate (Tautomeric Mixture) Base Base Deprotonation (K2CO3 / Cs2CO3) Substrate->Base + Base Anion Resonance-Stabilized Imidazolide Anion Base->Anion - H+ Transition_N1 Transition State A (Attack via N adjacent to Formyl) Anion->Transition_N1 Path A (Favored) Transition_N3 Transition State B (Attack via N adjacent to Ester) Anion->Transition_N3 Path B (Disfavored) Product_1_5 MAJOR PRODUCT 1-Alkyl-5-formyl-4-carboxylate (Less Sterically Hindered) Transition_N1->Product_1_5 Alkylation Product_1_4 MINOR PRODUCT 1-Alkyl-4-formyl-5-carboxylate (Sterically Crowded) Transition_N3->Product_1_4 Alkylation

Figure 1: Mechanistic pathway showing the divergence of regioisomers based on steric accessibility.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents are strictly required to dissolve the polar imidazole substrate and the inorganic base while promoting the SN2 mechanism.

SolventDielectric ConstantSuitabilityNotes
DMF (N,N-Dimethylformamide)36.7Excellent Standard industrial choice.[1] Good solubility, moderate reaction rates.
DMAC (Dimethylacetamide)37.8Excellent Often provides slightly cleaner profiles than DMF for this specific substrate.
NMP (N-Methyl-2-pyrrolidone)32.2GoodHarder to remove during workup (high boiling point).[1]
THF (Tetrahydrofuran)7.5PoorPoor solubility of the anion; requires stronger bases (e.g., NaH).
Base Selection

The choice of base dictates the concentration of the reactive anion and the reaction kinetics.

  • Potassium Carbonate (K₂CO₃): The industry standard. It provides a controlled deprotonation that typically favors the thermodynamic product (1,5-isomer).

  • Cesium Carbonate (Cs₂CO₃): "The Cesium Effect."[3][4] Due to the larger ionic radius and weaker ion pairing of Cs⁺, the imidazolide anion is "naked" and more nucleophilic. This can increase yield but may occasionally erode regioselectivity if the reaction becomes too fast (kinetic control).

  • Sodium Hydride (NaH): Not recommended for this specific substrate unless necessary. The irreversible deprotonation is rapid, but the highly reactive anion may lead to higher levels of the N3-alkylated impurity due to lack of discrimination.

Standardized Experimental Protocol

Objective: Synthesis of 1-(biphenyl-methyl)-4-butyl-5-formyl-imidazole-4-carboxylate (General Structure).

Materials
  • Substrate: Butyl 5-formyl-1H-imidazole-4-carboxylate (1.0 equiv).

  • Alkylating Agent: 4'-(bromomethyl)-2-cyano-biphenyl or similar halide (1.05 - 1.1 equiv).[1]

  • Base: Anhydrous K₂CO₃ (1.5 - 2.0 equiv).[1]

  • Solvent: Anhydrous DMF or DMAC (10 mL per gram of substrate).

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.05 equiv) – Use if reaction is sluggish.

Step-by-Step Procedure
  • Preparation:

    • Dry the reaction vessel thoroughly. Moisture can lead to hydrolysis of the ester or oxidation of the formyl group.

    • Dissolve the imidazole substrate in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

  • Deprotonation:

    • Add K₂CO₃ (powdered) to the solution.

    • Stir at room temperature (20–25°C) for 30 minutes. The mixture will likely become a suspension. This "aging" period allows the acid-base equilibrium to establish the imidazolide anion.

  • Alkylation:

    • Cool the mixture to 0–5°C (ice bath). Cooling improves regioselectivity by suppressing the higher-energy pathway to the sterically hindered N3 isomer.[1]

    • Add the Alkylating Agent (dissolved in minimal DMF) dropwise over 15–20 minutes.

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 4–12 hours. Monitor by HPLC or TLC (Hexane:Ethyl Acetate 2:1).

  • Workup:

    • Quench: Pour the reaction mixture into ice-cold water (volume 5x the DMF volume).

    • Extraction: Extract with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

    • Wash: Wash the organic layer with:

      • Water (to remove DMF).

      • Brine (saturated NaCl).

    • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

  • Purification (Crucial for Isomer Removal):

    • The crude oil typically contains 85-95% of the desired 1,5-isomer and 5-15% of the 1,4-isomer.[1]

    • Crystallization: Dissolve the crude residue in hot Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane. Cool slowly to 0°C. The desired 1,5-isomer is usually highly crystalline and will precipitate, leaving the minor isomer in the mother liquor.

    • Chromatography: If crystallization fails, silica gel chromatography is effective. The 1,5-isomer (less polar due to shielding of the NH/lone pairs) typically elutes before the 1,4-isomer.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Incomplete deprotonation or wet solvent.[1][3]Ensure DMF is anhydrous (<0.05% water). Switch base to Cs₂CO₃ or add catalytic KI (Finkelstein reaction) if using an alkyl chloride.
High levels of N3-isomer (>15%) Reaction temperature too high; Kinetic control failure.[1]Conduct the addition of alkyl halide at -10°C. Switch solvent to DMAC.
Darkening of Reaction Mixture Polymerization or oxidation of aldehyde.Degas solvents thoroughly. Ensure inert atmosphere. Limit reaction time.
Emulsion during Workup DMF presence in organic layer.[2][5][6]Wash the organic layer with 5% LiCl solution (LiCl helps break DMF/water emulsions).

References

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.

  • BenchChem Technical Support. (2025). "Troubleshooting N-Alkylation Reactions of Imidazole." BenchChem Application Notes.

  • Efimova, I. V., et al. (2010). "Regioselectivity in the Alkylation of 4(5)-Substituted Imidazoles." Chemistry of Heterocyclic Compounds, 46, 1073–1079.
  • Helal, C. J., & Lucas, J. C. (2002).[7] "A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates." Organic Letters, 4(23), 4133-4134.[7]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from imidazole aldehydes

Welcome to the technical support center for the purification of imidazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of imidazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by molecules containing both a basic imidazole ring and a sensitive aldehyde functional group. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on explaining the "why" behind experimental choices to empower you with the knowledge to adapt and optimize these methods for your specific imidazole aldehyde derivative.

Troubleshooting Guide

This section addresses common problems encountered during the purification of imidazole aldehydes, offering causative explanations and actionable solutions.

Issue 1: Poor Separation or Tailing During Column Chromatography on Silica Gel

Question: I'm running a column to purify my imidazole aldehyde on silica gel, but I'm getting significant tailing and poor separation of my product from impurities. What's causing this and how can I fix it?

Root Cause Analysis:

This is a classic issue when purifying basic compounds like imidazoles on standard silica gel. Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the imidazole ring can interact strongly with these acidic sites via acid-base interactions. This strong interaction leads to:

  • Tailing: A portion of your compound "sticks" to the silica and elutes slowly, resulting in a broadened, asymmetrical peak.

  • Poor Separation: The tailing of your product can overlap with the peaks of closely eluting impurities, making it difficult to obtain pure fractions.

  • Irreversible Adsorption: In some cases, the interaction is so strong that a significant portion of your product may not elute from the column at all, leading to low recovery.

Solutions & Experimental Protocols:

  • Deactivation of Silica Gel with a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel.[1][2]

    • Protocol:

      • Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexanes).

      • Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to the mobile phase. A typical concentration is 0.1-1% (v/v).[2]

      • Before loading your sample, flush the packed silica gel column with 2-3 column volumes of the mobile phase containing the basic modifier. This will "deactivate" the silica.[1]

      • Proceed with your chromatography as usual, using the mobile phase containing the basic modifier.

  • Switching to a Different Stationary Phase: If deactivation of silica is insufficient or if your aldehyde is sensitive to the basic additive, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[1][2][3] Neutral or basic alumina will have much weaker interactions with the imidazole ring, leading to better peak shapes.[1][2]

      • Considerations: Alumina can sometimes be more reactive than silica and may catalyze certain reactions. It's always a good practice to test the stability of your compound on a small scale (e.g., TLC) with alumina first.

    • Reversed-Phase Chromatography: For more polar imidazole aldehydes, reversed-phase chromatography (e.g., C18 silica) can be an excellent option. The separation is based on hydrophobicity rather than polar interactions, thus avoiding the issues with silanol groups.

  • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small amount of silica gel or celite. This can lead to a more uniform application to the column and result in sharper bands.[2]

Issue 2: My Imidazole Aldehyde is Decomposing During Purification

Question: I'm losing my product during purification. I suspect it's decomposing. What are the likely causes and how can I prevent this?

Root Cause Analysis:

Imidazole aldehydes are susceptible to decomposition under both acidic and basic conditions.

  • Acid-Catalyzed Decomposition: The acidic nature of silica gel can promote the formation of acetals or hemiacetals if you are using an alcohol in your mobile phase (e.g., methanol or ethanol).[4]

  • Base-Catalyzed Decomposition: While basic modifiers are used to improve chromatography, strong bases or prolonged exposure to even weak bases can catalyze side reactions of the aldehyde group, such as aldol condensations or Cannizzaro reactions, especially if there are enolizable protons.

  • Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, which can be accelerated by exposure to air, light, or certain impurities.

Solutions & Experimental Protocols:

  • Avoid Reactive Solvents in Chromatography: When using silica gel, try to avoid alcohol-based solvent systems if you suspect acetal formation.[4] Opt for combinations like ethyl acetate/hexanes or dichloromethane/acetone.

  • Use a Milder Basic Modifier: If a basic modifier is necessary for chromatography, use the minimum effective concentration of a volatile base like triethylamine and work up your fractions promptly.

  • Protection of the Aldehyde Group: If your imidazole aldehyde is particularly sensitive, you can temporarily protect the aldehyde group as an acetal.[5][6][7][8] This strategy allows you to perform other purification steps on the more stable protected compound, followed by deprotection.

    • Protocol for Acetal Protection (General):

      • Dissolve your crude imidazole aldehyde in a suitable solvent (e.g., toluene or dichloromethane).

      • Add a diol (e.g., ethylene glycol or 1,3-propanediol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

      • Heat the reaction with a Dean-Stark apparatus to remove water and drive the reaction to completion.

      • Once the reaction is complete, wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst.

      • Purify the protected imidazole derivative.

      • Deprotect the acetal using mild acidic conditions (e.g., aqueous acetic acid or a Lewis acid) to regenerate the aldehyde.

  • Work Under an Inert Atmosphere: To minimize oxidation, handle your compound under an inert atmosphere (e.g., nitrogen or argon), especially during concentration steps where the temperature is elevated.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for imidazole aldehydes?

There is no single "best" method, as the optimal technique depends on the specific properties of your compound and the impurities present. However, a good starting point is often column chromatography on silica gel with a mobile phase containing a small amount of triethylamine (0.1-1%) .[1][2] If this fails, recrystallization is an excellent technique for obtaining highly pure material if you can find a suitable solvent system.

Q2: How do I choose a solvent for recrystallizing my imidazole aldehyde?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Screening Solvents: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Two-Solvent System: If a single solvent doesn't work well, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexanes.

Q3: Can I use acid-base extraction to purify my imidazole aldehyde?

Yes, acid-base extraction can be a powerful technique for removing non-basic or acidic impurities.

  • Protocol:

    • Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole aldehyde will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[2]

    • Separate the aqueous layer and carefully neutralize it with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate your purified imidazole aldehyde.

    • Extract the neutralized aqueous solution with an organic solvent to recover your product.

  • Caution: Be mindful of the stability of your aldehyde under these pH changes. It's advisable to perform the neutralization at low temperatures (e.g., in an ice bath) and work quickly.

Q4: My imidazole aldehyde is amphoteric. Can I use ion-exchange chromatography?

While less common for preparative scale in a typical organic synthesis lab, ion-exchange chromatography can be a viable option, especially for removing ionic impurities. A mixed-bed ion exchange resin, which contains both cation and anion exchange resins, can be used to remove both acidic and basic impurities from a neutral aqueous solution of your product.[9][10][11] This is generally more applicable for polishing a final product rather than for bulk purification from a complex reaction mixture.

Q5: How can I quickly check the stability of my imidazole aldehyde on silica gel?

You can perform a simple 2D TLC experiment.

  • Spot your crude material on a TLC plate and develop it in a suitable solvent system.

  • After the first development, turn the plate 90 degrees and re-develop it in the same solvent system.

  • If your compound is stable, you will see a single spot on the diagonal. If it is decomposing on the silica, you will see new spots appearing off the diagonal.

Data Summary Table

Purification MethodKey AdvantagesKey DisadvantagesBest For
Column Chromatography (Silica Gel + Base) High resolution, widely applicable.Can cause decomposition of sensitive compounds, tailing of basic compounds.[1][2]General purpose purification of moderately stable imidazole aldehydes.
Column Chromatography (Alumina) Good for basic compounds, avoids acidic conditions.[1][2][3]Can be more reactive than silica, may have lower resolution.Purification of base-sensitive or strongly basic imidazole aldehydes.
Recrystallization Can yield very high purity material, scalable.Requires a suitable solvent system, may have lower recovery.Final purification step for solid imidazole aldehydes.
Acid-Base Extraction Excellent for removing non-basic or acidic impurities, scalable.Risk of decomposition due to pH changes, may form emulsions.[2]Removing specific types of impurities from the crude product.
Purification via Protecting Groups Allows for purification of highly sensitive compounds.Adds two steps to the synthesis (protection and deprotection).[5][6][7][8]Purification of imidazole aldehydes that are unstable to other methods.

Experimental Workflow Diagram

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Troubleshooting cluster_3 Optimization Crude Imidazole Aldehyde Crude Imidazole Aldehyde TLC Analysis TLC Analysis Crude Imidazole Aldehyde->TLC Analysis Stability Check (2D TLC) Stability Check (2D TLC) TLC Analysis->Stability Check (2D TLC) Recrystallization Recrystallization TLC Analysis->Recrystallization Solid product Acid-Base Extraction Acid-Base Extraction TLC Analysis->Acid-Base Extraction Ionic impurities suspected Column Chromatography Column Chromatography Stability Check (2D TLC)->Column Chromatography Compound is stable Protection Strategy Protection Strategy Stability Check (2D TLC)->Protection Strategy Compound is unstable Tailing/Poor Separation Tailing/Poor Separation Column Chromatography->Tailing/Poor Separation Decomposition Decomposition Column Chromatography->Decomposition Low Recovery Low Recovery Column Chromatography->Low Recovery Screen Solvents Screen Solvents Recrystallization->Screen Solvents Pure Imidazole Aldehyde Pure Imidazole Aldehyde Acid-Base Extraction->Pure Imidazole Aldehyde Protection Strategy->Pure Imidazole Aldehyde Add Basic Modifier Add Basic Modifier Tailing/Poor Separation->Add Basic Modifier Change Stationary Phase Change Stationary Phase Tailing/Poor Separation->Change Stationary Phase Decomposition->Change Stationary Phase Protect Aldehyde Protect Aldehyde Decomposition->Protect Aldehyde Low Recovery->Add Basic Modifier Add Basic Modifier->Pure Imidazole Aldehyde Change Stationary Phase->Pure Imidazole Aldehyde Screen Solvents->Pure Imidazole Aldehyde

Sources

Optimization

Troubleshooting low solubility of butyl 5-formyl-1H-imidazole-4-carboxylate

Technical Support Center: Butyl 5-formyl-1H-imidazole-4-carboxylate Welcome to the technical support center for Butyl 5-formyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Butyl 5-formyl-1H-imidazole-4-carboxylate

Welcome to the technical support center for Butyl 5-formyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can effectively work with this molecule in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of Butyl 5-formyl-1H-imidazole-4-carboxylate?

A1: Butyl 5-formyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative. Its structure contains several key functional groups that dictate its chemical behavior:

  • An imidazole ring , which is aromatic and amphoteric, meaning it can act as both a weak acid and a weak base.[1][2][3]

  • A butyl ester group , which adds lipophilicity (oil-loving nature) to the molecule.

  • A formyl group (an aldehyde), which is polar.

  • A carboxylate group , which is also polar.

The presence of both lipophilic (butyl chain) and polar/ionizable (imidazole ring, formyl, carboxylate) groups means its solubility is highly dependent on the chosen solvent system and the pH. The parent imidazole ring is highly polar and water-soluble, but substitutions can significantly alter this property.[2][4]

Q2: I'm seeing very low solubility in water. Is this expected?

A2: Yes, this is expected. While the core imidazole structure is water-soluble[2][4], the addition of the butyl group significantly increases the molecule's nonpolar character. This, combined with the other substituents, can lead to poor aqueous solubility. Many modern drug candidates are larger, more complex, and more lipophilic, which often results in reduced water solubility.[5] A similar, commercially available compound, 2-Butyl-4-chloro-5-formylimidazole, is described as only "slightly soluble" in water.[6][7][8]

Q3: I've tried dissolving the compound in DMSO and it's still not fully soluble. What should I do next?

A3: While Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many research compounds, it's not a universal solution.[9] If you're experiencing issues, consider the following immediate steps:

  • Concentration: Are you trying to make a highly concentrated stock solution? Try preparing a more dilute solution first.

  • Energy Input: Have you tried gently warming the solution (e.g., to 37-50°C) or using a vortex mixer or sonicator? These methods can help overcome the initial energy barrier to dissolution.[10]

  • Purity: Ensure your compound is pure. Impurities can sometimes significantly impact solubility.

If these initial steps fail, a more systematic approach, as detailed in the troubleshooting guide below, is necessary.

Q4: Can the age or storage condition of the compound affect its solubility?

A4: Absolutely. Improper storage can lead to degradation or hydration (if the compound is hygroscopic). Degradation products will act as impurities and can interfere with dissolution. For instance, related imidazole compounds are often stored in inert atmospheres at refrigerated temperatures (2-8°C).[11] Always store your compound according to the manufacturer's recommendations, typically in a cool, dry, dark place.

Systematic Troubleshooting Guide for Low Solubility

When facing solubility challenges, a systematic approach is crucial. The following workflow will guide you from initial observations to a robust solution.

Visual Workflow: Troubleshooting Solubility

The following diagram outlines the logical progression for addressing solubility issues with Butyl 5-formyl-1H-imidazole-4-carboxylate.

G cluster_0 Initial Observation & Basic Steps cluster_1 Systematic Screening cluster_2 Advanced & Final Steps Start Low Solubility Observed Vortex Vortex / Gentle Warming (37-50°C) Start->Vortex Sonicate Sonication Vortex->Sonicate CheckPurity Check Compound Purity / Age Sonicate->CheckPurity SolventScreen Protocol 1: Systematic Solvent Screening CheckPurity->SolventScreen If basic steps fail pHScreen Protocol 2: pH Adjustment Study SolventScreen->pHScreen If organic solvents are insufficient CoSolvent Use Co-Solvent System (e.g., DMSO/Ethanol in Buffer) pHScreen->CoSolvent Formulation Consider Advanced Formulation (e.g., Salt Formation, ASDs) CoSolvent->Formulation For very difficult cases End Optimized Solubilization Achieved CoSolvent->End If successful Formulation->End

Caption: A step-by-step workflow for troubleshooting low solubility.

Step 1: Understanding the Molecule's Amphoteric Nature

The imidazole ring is amphoteric.[3] This means it has two key pKa values:

  • pKa1 (conjugate acid): Around 5-7. Below this pH, the N-3 nitrogen on the imidazole ring becomes protonated (positively charged).[12][13]

  • pKa2 (acid): Around 14. Above this pH, the N-1 proton can be removed, leaving a negatively charged ring.[3][4]

This dual nature is critical. Adjusting the pH of your aqueous solution can dramatically increase solubility by creating a charged species, which is more readily solvated by polar solvents like water.

Visualizing pH-Dependent Ionization

Ionization cluster_acidic Low pH (e.g., pH < 5) cluster_neutral Mid pH (e.g., pH 8-10) cluster_basic High pH (e.g., pH > 14) Acid [Compound-H]+ Cationic Form (Higher Aqueous Solubility) Neutral Compound Neutral Form (Lower Aqueous Solubility) Acid->Neutral + OH- Neutral->Acid + H+ Base [Compound]- Anionic Form (Higher Aqueous Solubility) Neutral->Base + OH- Base->Neutral + H+

Caption: Ionization states of the imidazole moiety at different pH values.

Step 2: Systematic Solvent and pH Screening

If simple warming or sonication is ineffective, a more rigorous screening process is required.

Protocol 1: Systematic Solvent Screening

This protocol aims to identify the best single solvent or co-solvent system for your desired concentration.

Materials:

  • Butyl 5-formyl-1H-imidazole-4-carboxylate

  • A selection of common laboratory solvents (see table below)

  • Small glass vials (e.g., 1-2 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh a small amount of the compound (e.g., 1 mg) into several separate vials.

  • Solvent Addition: Add a measured volume of the first solvent to the first vial to achieve your target concentration (e.g., add 100 µL for a 10 mg/mL solution).

  • Initial Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution. Is it clear? Are there suspended particles?

  • Energy Input: If not fully dissolved, sonicate the vial for 5-10 minutes or gently warm to 37°C for 15 minutes. Caution: Be mindful of solvent volatility and compound stability at higher temperatures.

  • Final Observation: Re-inspect the solution. Record your observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Repeat: Repeat steps 2-6 for each solvent you wish to test.

Data Presentation: Solvent Selection Table
SolventTypePolarity IndexBoiling Point (°C)Expected SolubilityNotes
WaterProtic, Polar10.2100LowBaseline for aqueous experiments. Solubility is expected to be poor due to the butyl group.
Ethanol (EtOH)Protic, Polar5.278Moderate to GoodOften a good choice for compounds with both polar and nonpolar regions. A related compound is soluble in ethanol.[11]
Methanol (MeOH)Protic, Polar6.665Moderate to GoodSimilar to ethanol, but slightly more polar. A related compound is soluble in methanol.[11]
Dimethyl Sulfoxide (DMSO)Aprotic, Polar7.2189Good to ExcellentA very strong solvent, often used for creating high-concentration stock solutions.[9] A related compound is soluble in DMSO.[11]
N,N-Dimethylformamide (DMF)Aprotic, Polar6.4153Good to ExcellentAnother strong polar aprotic solvent. A related compound is soluble in DMF.[11]
Acetonitrile (ACN)Aprotic, Polar5.882Low to ModerateLess polar than DMSO or DMF; may be less effective.
Dichloromethane (DCM)Aprotic, Nonpolar3.140LowThe solubility of imidazoles in chloroalkanes is often very low.[14][15]
Protocol 2: pH Adjustment for Aqueous Solutions

This protocol is for situations where the compound must be dissolved in an aqueous buffer system (e.g., for cell culture or enzymatic assays).

Materials:

  • Compound

  • Aqueous buffers at various pH values (e.g., pH 2, 4, 7.4, 9)

  • Dilute HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) for fine-tuning pH

  • pH meter

Procedure:

  • Prepare a Suspension: Add the compound to your desired aqueous buffer (e.g., PBS at pH 7.4) to form a suspension at the target concentration.

  • Acidification: In a separate test, slowly add dilute HCl dropwise to the suspension while stirring. Monitor the pH. Observe if the compound dissolves as the pH drops below 6. This indicates that the cationic (protonated) form is more soluble.

  • Alkalinization: In another test, slowly add dilute NaOH dropwise to a fresh suspension. Observe if the compound dissolves as the pH rises. Note: For this specific molecule, significant pH increase (pH > 14) would be needed to deprotonate the N-1 position, which is often not practical for biological experiments.[3]

  • Identify Soluble pH Range: Determine the pH range where the compound is fully dissolved.

  • Final pH Adjustment: Once dissolved at an acidic pH, you can sometimes carefully back-titrate with NaOH towards your target pH. Be vigilant for any signs of precipitation as you approach the pKa of the conjugate acid.

Key Insight: For many imidazole-containing compounds, dissolving in a slightly acidic solution (pH 4-5) and then diluting into the final, neutral-pH buffer is a successful strategy.[16] The key is to keep the final concentration below the solubility limit at the final pH.

Step 3: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly in a drug development context.

  • Co-solvents: This is one of the most common and effective techniques.[9][10] It involves using a mixture of solvents, typically a small amount of a strong organic solvent (like DMSO or ethanol) mixed with an aqueous buffer. The organic solvent helps to dissolve the lipophilic parts of the molecule, while the aqueous buffer solvates the polar regions. A common starting point is to dissolve the compound in 100% DMSO to create a high-concentration stock, and then dilute this stock into the final aqueous medium.

  • Salt Formation: For ionizable drugs, forming a salt is a highly effective method to increase aqueous solubility.[16][17][18] This would involve reacting the compound with a strong acid (e.g., HCl) to create a stable imidazolium salt. This is a chemical modification that requires synthetic chemistry expertise.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline structure of the drug is disrupted and the molecule is dispersed within a polymer carrier.[5][17][18] This amorphous form has a higher energy state and dissolves more readily than the stable crystalline form. This is a common technique in the pharmaceutical industry for oral drug formulations.[17][18]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can increase the rate of dissolution, although it doesn't change the intrinsic solubility.[17][19] This is most useful when the dissolution rate, rather than the solubility limit, is the primary issue.[17]

By following this structured guide, researchers can systematically overcome the solubility challenges presented by Butyl 5-formyl-1H-imidazole-4-carboxylate, ensuring reliable and reproducible experimental results.

References

  • Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727-5731. Available at: [Link]

  • Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Materials Engineering, 5(2), 20-27. Available at: [Link]

  • Pawar, R. R., et al. (2017). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. International Journal of Chemical and Physical Sciences, 6, 134-139. Available at: [Link]

  • Le, V. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-8. Available at: [Link]

  • Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 930-935. Available at: [Link]

  • Prajapati, R., & Patel, P. (2023). Methods to boost solubility. International Journal of Scientific Development and Research, 8(5), 406-415. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 796. Available at: [Link]

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 930-935. Available at: [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. Available at: [Link]

  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1889-1911. Available at: [Link]

  • Sharma, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available at: [Link]

  • Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • Jain, A., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1-15. Available at: [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • Kumar, L., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 134-142. Available at: [Link]

  • Chawla, A., Sharma, A., & Sharma, A. K. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(2), 641-651. Available at: [Link]

  • Sharma, D., & Singh, M. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 49-56. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 796. Available at: [Link]

  • PubChem. (n.d.). 2-Butyl-5-formylimidazole. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-formyl-1h-imidazole-4-carboxylate. Retrieved from [Link]

  • Amanote Research. (2010). Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • LookChem. (n.d.). Cas 83857-96-9, 2-Butyl-4-chloro-5-formylimidazole. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity butyl 5-formyl-1H-imidazole-4-carboxylate

Current Status: Operational Ticket ID: REC-IMD-005 Subject: Recrystallization Solvent Systems & Impurity Control[1] Executive Summary & Molecule Profile User Advisory: This guide addresses the purification of Butyl 5-for...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REC-IMD-005 Subject: Recrystallization Solvent Systems & Impurity Control[1]

Executive Summary & Molecule Profile

User Advisory: This guide addresses the purification of Butyl 5-formyl-1H-imidazole-4-carboxylate . Note: Ensure you are distinguishing this specific ester from the common Losartan intermediate (2-butyl-4-chloro-5-formylimidazole).[1] While structural analogs share solubility traits, the butyl ester moiety described here increases lipophilicity and susceptibility to hydrolysis compared to alkyl-substituted imidazoles.[1]

Physicochemical Profile
PropertyDescriptionImplication for Purification
Structure Imidazole core + Butyl ester + AldehydeAmphiphilic nature (Polar head, Non-polar tail).[1][2][3]
Solubility Moderate to High in polar organics.[1]Soluble in alcohols, esters, DCM. Insoluble in aliphatics/water.[1]
Reactivity Aldehyde (C-5): Oxidation prone.[1] Ester (C-4): Hydrolysis prone.[1]Critical: Avoid aqueous systems at high heat. Use inert atmosphere (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).[1]
Physical State Low-melting solid or oil.[1]High risk of "oiling out" during cooling.[1]

Solvent Selection Matrix

The choice of solvent is dictated by the specific impurity profile (regioisomers vs. oxidation byproducts).[1]

Primary Recommendation: The "Standard" System

Solvent: Ethyl Acetate (EtOAc) Anti-Solvent: n-Heptane (or Hexanes)[1]

  • Why: EtOAc solubilizes the imidazole core via hydrogen bonding and dipole interactions.[1] The butyl chain provides enough lipophilicity to keep it soluble hot.[1] Heptane acts as a non-polar anti-solvent to force the lattice to form upon cooling.[1]

  • Ratio: typically 1:2 to 1:4 (EtOAc:Heptane).[1]

Alternative Systems (Troubleshooting Specific Impurities)
Solvent SystemRoleWhen to UseRisk Factor
Toluene Single SolventRemoval of Polar Impurities. Toluene has a steep solubility curve for imidazoles.[1] Good for removing oxidized acids (insoluble in Toluene).[1]Moderate yield loss if cooled insufficiently.[1]
IPA (Isopropyl Alcohol) Single SolventHigh Purity Requirement. Excellent for removing non-polar byproducts.[1]High solubility may reduce yield.[1] Requires -20°C cooling.
DCM / Hexane Solvent/Anti-solventLow-Temperature Work. If the compound degrades >50°C.DCM is volatile; crystal formation can be too rapid (amorphous ppt).[1]

Detailed Experimental Protocol

Phase A: Dissolution & Filtration (The "Hot" Step)[1]
  • Preparation: Charge crude Butyl 5-formyl-1H-imidazole-4-carboxylate into a flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent Addition: Add Ethyl Acetate (3 mL per gram of crude).

  • Heating: Heat to mild reflux (approx. 75-77°C).

    • Checkpoint: If solids remain, add EtOAc in 0.5 mL/g increments.[1] Do not exceed 5 mL/g.[1]

  • Clarification: If the solution is dark or contains particulates, add activated carbon (5 wt%), stir for 10 mins, and filter hot through a celite pad.

Phase B: Crystallization (The "Cold" Step)[1][3]
  • Initial Cooling: Allow the filtrate to cool slowly to 40°C with gentle stirring.

  • Seeding (Critical): At 35-40°C, add seed crystals (0.1 wt%).

    • Why? Butyl esters are prone to super-saturation and oiling out.[1] Seeding provides a nucleation surface.[1]

  • Anti-Solvent Addition: Dropwise add n-Heptane (warm, ~40°C) until slight turbidity persists.[1]

  • Final Cooling: Cool to room temperature (20°C) over 1 hour, then chill to 0-5°C for 2 hours.

Phase C: Isolation
  • Filtration: Filter the white/off-white solid under vacuum.[1]

  • Wash: Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 45°C to prevent aldehyde oxidation.

Visualization: Process Workflows

Diagram 1: Recrystallization Logic Flow

RecrystallizationFlow Start Crude Material Dissolve Dissolve in EtOAc (Reflux) Start->Dissolve Check Solids Dissolved? Dissolve->Check AddSolvent Add more EtOAc (+0.5 vol) Check->AddSolvent No Filter Hot Filtration (Remove Insolubles) Check->Filter Yes AddSolvent->Check Cool1 Cool to 40°C Filter->Cool1 Seed Add Seed Crystals Cool1->Seed AntiSolvent Add Heptane (Dropwise) Seed->AntiSolvent Cool2 Chill to 0-5°C AntiSolvent->Cool2 Collect Filter & Dry Cool2->Collect

Caption: Standard workflow for EtOAc/Heptane recrystallization of imidazole esters.

Diagram 2: Troubleshooting "Oiling Out"

OilingOut Problem Product Oils Out (Liquid-Liquid Phase Separation) Cause1 Temp Drop Too Fast Problem->Cause1 Cause2 Impurity Profile High Problem->Cause2 Action1 Reheat to Reflux Cause1->Action1 Action3 Increase Solvent Volume (Reduce Saturation) Cause2->Action3 Action2 Add Seed Crystal at Cloud Point Action1->Action2 Action3->Action1

Caption: Decision tree for managing phase separation (oiling out) during cooling.

Troubleshooting & FAQs

Q1: My product is coming out as a yellow oil, not a crystal. Why?

A: This is "oiling out," common with butyl esters due to their flexible alkyl chains lowering the melting point.[1]

  • Cause: The solution became supersaturated at a temperature above the crystal melting point.[1]

  • Fix: Re-heat the mixture until clear. Add more primary solvent (EtOAc) to lower the concentration slightly.[1] Cool very slowly and add a seed crystal at 35-40°C. Do not add the anti-solvent until crystals have already started forming.

Q2: Can I use Ethanol or Methanol?

A: Use with caution.

  • Risk 1 (Transesterification): If you use Methanol with a Butyl ester under heat (especially if trace acid is present), you may convert your product to the Methyl ester.

  • Risk 2 (Acetal Formation): The 5-formyl (aldehyde) group can react with alcohols to form acetals/hemiacetals, reducing purity.[1]

  • Verdict: Avoid if possible. If necessary, use Isopropanol (IPA) as it is sterically hindered and less reactive.

Q3: The aldehyde peak in NMR is diminishing after recrystallization.

A: You are likely oxidizing the aldehyde to a carboxylic acid or performing a Cannizzaro reaction.[1]

  • Fix: Ensure the solvent is degassed.[1] Perform the recrystallization under a Nitrogen blanket.[1] Avoid basic conditions (e.g., washing glassware with strong base) which trigger Cannizzaro disproportionation on the aldehyde.

Q4: What is the expected yield?

A: For the EtOAc/Heptane system, typical recovery is 75-85% .[1] If yield is <60%, your mother liquor retains too much product—concentrate the mother liquor and perform a second "crop" crystallization, though this second crop will have lower purity.

References

  • Watson, S. P. (1992).[1][4] "Synthesis of substituted imidazoles." Synthetic Communications, 22(20), 2971-2977.[1][4]

  • Lilly Co Eli. (1951).[1][3] "Synthesis of substituted imidazoles." US Patent 2,541,924.[1][3]

  • Department of Chemistry, University of Rochester. "Solvents for Recrystallization." Laboratory Techniques Guide.

  • Organic Chemistry Portal. "Synthesis of Imidazoles." Recent Literature & Protocols.

Sources

Optimization

Stability of butyl 5-formyl-1H-imidazole-4-carboxylate under basic conditions

Welcome to the technical support center for butyl 5-formyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for butyl 5-formyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under basic conditions.

Introduction

Butyl 5-formyl-1H-imidazole-4-carboxylate is a versatile intermediate in organic synthesis, featuring a reactive aldehyde, an ester, and an imidazole core. This unique combination of functional groups presents specific challenges, especially when subjected to basic reagents or reaction conditions. Understanding the potential degradation pathways is critical for optimizing reaction yields, ensuring product purity, and interpreting experimental outcomes. This guide provides a structured question-and-answer format to address common issues and explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm observing low yields and multiple side products when using butyl 5-formyl-1H-imidazole-4-carboxylate in a base-catalyzed reaction. What are the likely causes?

A1: The presence of both a formyl (aldehyde) group and a butyl ester on the imidazole ring makes the molecule susceptible to several base-mediated reactions. The primary causes for low yields and product mixtures are likely one or a combination of the following degradation pathways:

  • Hydrolysis of the Butyl Ester: The ester functional group is prone to hydrolysis under basic conditions, which would yield the corresponding carboxylate salt. This reaction is often irreversible and can significantly reduce the yield of your desired product if the ester is required for subsequent steps. Imidazole and its derivatives can themselves act as catalysts in ester hydrolysis.[1][2][3]

  • Cannizzaro-Type Reaction of the Formyl Group: The formyl group at the 5-position of the imidazole ring lacks α-hydrogens, making it a candidate for the Cannizzaro reaction in the presence of a strong base.[4][5][6] This disproportionation reaction would lead to a mixture of the corresponding alcohol (hydroxymethyl derivative) and carboxylic acid.

  • Intramolecular or Intermolecular Condensation Reactions: While less common for non-enolizable aldehydes, the potential for complex condensation or polymerization reactions, especially at elevated temperatures, cannot be entirely ruled out.

The imidazole ring itself is generally stable, but its amphoteric nature means the N-H proton can be removed by a strong base, which can influence the electronic properties and reactivity of the substituents.[7][8][9][10]

Q2: What are the specific degradation products I should look for when my reaction under basic conditions fails?

A2: When analyzing your reaction mixture by techniques such as LC-MS or NMR, you should look for the characteristic masses and signals of the following potential degradation products:

Degradation Product Formation Pathway Key Analytical Signatures
Butyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylateReduction of the formyl group (Cannizzaro)Disappearance of the aldehyde proton signal in ¹H NMR; appearance of a new CH₂OH signal. Mass increase corresponding to the addition of two hydrogen atoms.
5-Formyl-1H-imidazole-4-carboxylic acidHydrolysis of the butyl esterLoss of the butyl group signals in ¹H and ¹³C NMR. Mass decrease corresponding to the loss of a butyl group. The resulting carboxylic acid will likely be in its carboxylate salt form in a basic medium.
5-(Hydroxymethyl)-1H-imidazole-4-carboxylic acidBoth Cannizzaro reaction and ester hydrolysisA combination of the changes mentioned above.

It's also possible to observe products from a crossed-Cannizzaro reaction if another aldehyde, like formaldehyde, is present in the reaction mixture.[5][11]

Q3: At what pH range does butyl 5-formyl-1H-imidazole-4-carboxylate start to degrade?

A3: Significant degradation can be expected under strongly basic conditions (pH > 10), especially with heating. The rate of both ester hydrolysis and the Cannizzaro reaction is dependent on the concentration of the hydroxide ion or other strong bases.[4][5][12] The imidazole ring itself can be deprotonated by strong bases, and while the ring is generally robust, prolonged exposure to harsh basic conditions could lead to decomposition. For sensitive applications, it is advisable to maintain the pH in the neutral to slightly basic range (pH 7-9) if possible, and to keep reaction times and temperatures to a minimum.

Troubleshooting Guide

Issue: My desired reaction, which requires a base, is giving a complex mixture of products.
Potential Cause Troubleshooting Steps & Rationale
Base is too strong or concentration is too high. 1. Use a weaker, non-nucleophilic base: Consider using bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate instead of strong bases like sodium hydroxide or potassium hydroxide. These weaker bases are less likely to promote the Cannizzaro reaction or rapid ester hydrolysis. 2. Use a catalytic amount of base: If a strong base is required, use it in catalytic amounts if the reaction mechanism allows. This minimizes the concentration of the base available for side reactions at any given time.
Reaction temperature is too high. 1. Run the reaction at a lower temperature: The rates of degradation reactions increase with temperature. Performing the reaction at room temperature or below (e.g., 0 °C) can significantly suppress side reactions.
Reaction time is too long. 1. Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it as soon as the starting material is consumed to a satisfactory level. Prolonged reaction times increase the likelihood of degradation.
Solvent effects. 1. Choose an appropriate solvent: In some cases, the choice of solvent can influence reaction rates. Consider using aprotic solvents to minimize the concentration of any potential nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction with Butyl 5-Formyl-1H-imidazole-4-carboxylate

This protocol provides a generalized approach to minimize degradation when using a base.

  • Reagent Preparation:

    • Ensure all reagents and solvents are dry and of high purity.

    • If using a strong base, prepare a fresh, accurately titrated solution.

  • Reaction Setup:

    • To a solution of butyl 5-formyl-1H-imidazole-4-carboxylate in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add the other reaction components.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath before the addition of the base.

  • Base Addition:

    • Add the base dropwise to the cooled, stirring reaction mixture. For solid bases, add them portion-wise. This helps to control any exotherm and maintain a low localized concentration of the base.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution) to neutralize the base.

    • Proceed with the standard extraction and purification procedures.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of butyl 5-formyl-1H-imidazole-4-carboxylate under basic conditions.

degradation_pathways cluster_hydrolysis Ester Hydrolysis cluster_cannizzaro Cannizzaro Reaction start Butyl 5-formyl-1H- imidazole-4-carboxylate hydrolysis_product 5-Formyl-1H-imidazole- 4-carboxylate start->hydrolysis_product OH⁻, H₂O cannizzaro_alcohol Butyl 5-(hydroxymethyl)-1H- imidazole-4-carboxylate start->cannizzaro_alcohol OH⁻ (Reduction) cannizzaro_acid Butyl 5-carboxy-1H- imidazole-4-carboxylate start->cannizzaro_acid OH⁻ (Oxidation)

Caption: Potential degradation pathways under basic conditions.

troubleshooting_workflow start Low yield / Complex mixture check_base Is the base strong (e.g., NaOH)? start->check_base weaker_base Use a weaker base (e.g., K₂CO₃, TEA) check_base->weaker_base Yes check_temp Is the temperature elevated? check_base->check_temp No weaker_base->check_temp lower_temp Run at lower temperature (e.g., 0 °C) check_temp->lower_temp Yes check_time Is the reaction time long? check_temp->check_time No lower_temp->check_time monitor_reaction Monitor closely and quench apon completion check_time->monitor_reaction Yes optimized Optimized Conditions check_time->optimized No monitor_reaction->optimized

Caption: Troubleshooting workflow for base-mediated reactions.

References

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 833–837. ([Link])

  • Bruice, T. C., Fife, T. H., & Bruno, J. J. (n.d.). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Penn State Research Database. ([Link])

  • Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. (n.d.). ResearchGate. ([Link])

  • JoVE. (2023, April 30). Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Journal of Visualized Experiments. ([Link])

  • Geissman, T. A. (2024, June 19). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. ([Link])

  • Madras, G., & Kumar, S. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 527-533. ([Link])

  • THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. (n.d.). ([Link])

  • Khan, A. A., & Williams, A. (1971). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. Journal of the Chemical Society B: Physical Organic, 663-666. ([Link])

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 833-837. ([Link])

  • Allen. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. ([Link])

  • Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. (n.d.). ([Link])

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC. ([Link])

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017, August 11). Longdom Publishing. ([Link])

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017, June 23). Walsh Medical Media. ([Link])

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). ([Link])

  • Factors Influencing the Formation of Sodium Hydroxide by an Ion Exchange Membrane Cell. (2025, October 15). ([Link])

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). ([Link])

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023, January 31). TSI Journals. ([Link])

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of Methyl vs. Butyl 5-Formyl-1H-imidazole-4-carboxylate

In the landscape of pharmaceutical research and drug development, imidazole derivatives are foundational scaffolds due to their prevalence in biologically active molecules. Among these, 5-formyl-1H-imidazole-4-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, imidazole derivatives are foundational scaffolds due to their prevalence in biologically active molecules. Among these, 5-formyl-1H-imidazole-4-carboxylates serve as critical building blocks, offering versatile reactivity for the synthesis of complex molecular architectures.[1] This guide provides an in-depth comparison of the reactivity of two common esters of this family: methyl 5-formyl-1H-imidazole-4-carboxylate and butyl 5-formyl-1H-imidazole-4-carboxylate. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic pathways.

The core of this analysis centers on the electrophilic character of the formyl group, which is modulated by the adjacent ester functionality. The primary distinction between the two molecules lies in the steric bulk and electronic influence of the methyl versus the butyl group. These differences, though seemingly minor, can have significant implications for reaction kinetics and outcomes.

Molecular Structures and Hypothesized Reactivity

The formyl group at the 5-position of the imidazole ring is the primary site for nucleophilic attack.[1] The reactivity of this aldehyde is influenced by the electronic properties of the imidazole ring and the neighboring carboxylate group. The key to understanding the comparative reactivity lies in two fundamental principles: electronic effects and steric hindrance.[2][3][4]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect.[2] This effect "pushes" electron density towards the carbonyl carbon of the ester, and through the imidazole ring, can slightly decrease the electrophilicity of the formyl carbon. A butyl group is generally considered to be slightly more electron-donating than a methyl group. Consequently, the formyl group of the butyl ester is expected to be marginally less reactive towards nucleophiles compared to the methyl ester.

  • Steric Hindrance: The butyl group is significantly larger than the methyl group.[2] This increased bulk can hinder the approach of a nucleophile to the formyl group, slowing down the rate of reaction.[2][4] This steric effect is often a more dominant factor than the subtle differences in electronic effects between methyl and butyl groups.[5]

Based on these principles, it is hypothesized that methyl 5-formyl-1H-imidazole-4-carboxylate will exhibit greater reactivity towards nucleophiles than its butyl counterpart.

Experimental Design for Reactivity Comparison: Schiff Base Formation

To empirically test this hypothesis, a classic and well-understood reaction is employed: Schiff base formation.[6][7] This reaction involves the nucleophilic addition of a primary amine to the aldehyde, followed by dehydration to form an imine.[3] The rate of this reaction serves as a direct probe into the electrophilicity and steric accessibility of the formyl group.

For this comparative study, benzylamine is chosen as the model nucleophile due to its moderate reactivity and the ease of monitoring the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Data Summary

The following table summarizes the expected outcomes from a kinetic study comparing the two esters. The data is presented as hypothetical values to illustrate the anticipated differences in reactivity.

CompoundInitial Reaction Rate (M/s)Time to 50% Conversion (min)
Methyl 5-formyl-1H-imidazole-4-carboxylate1.5 x 10⁻⁴30
Butyl 5-formyl-1H-imidazole-4-carboxylate0.8 x 10⁻⁴55

Table 1: Hypothetical kinetic data for the reaction of methyl and butyl 5-formyl-1H-imidazole-4-carboxylate with benzylamine.

Detailed Experimental Protocol: Comparative Schiff Base Formation

This protocol outlines a self-validating system for comparing the reactivity of the two imidazole derivatives.

Materials:

  • Methyl 5-formyl-1H-imidazole-4-carboxylate

  • Butyl 5-formyl-1H-imidazole-4-carboxylate

  • Benzylamine

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes

  • Standard laboratory glassware

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve Imidazole Ester (Methyl or Butyl) in DMSO-d6 prep2 Add Benzylamine to solution prep1->prep2 Equimolar Amount react Incubate at Room Temperature prep2->react monitor Acquire 1H NMR Spectra at timed intervals react->monitor e.g., t = 0, 5, 15, 30, 60 min integrate Integrate Aldehyde and Imine Proton Signals monitor->integrate plot Plot % Conversion vs. Time integrate->plot rate Determine Initial Reaction Rate plot->rate

Caption: Experimental workflow for the comparative kinetic analysis of Schiff base formation.

Procedure:

  • Preparation of Reaction Mixtures (to be performed in parallel for both esters):

    • Accurately weigh 0.1 mmol of methyl 5-formyl-1H-imidazole-4-carboxylate and dissolve it in 0.5 mL of DMSO-d₆ in an NMR tube.

    • In a separate NMR tube, accurately weigh 0.1 mmol of butyl 5-formyl-1H-imidazole-4-carboxylate and dissolve it in 0.5 mL of DMSO-d₆.

    • Acquire an initial ¹H NMR spectrum (t=0) for both solutions.

  • Initiation of the Reaction:

    • To each NMR tube, add 0.1 mmol of benzylamine.

    • Quickly mix the contents and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

  • Data Acquisition and Analysis:

    • Monitor the disappearance of the aldehyde proton signal (around 9.6-9.8 ppm) and the appearance of the imine proton signal (around 8.5-8.8 ppm).

    • For each time point, integrate the aldehyde and imine proton signals.

    • Calculate the percentage conversion to the Schiff base at each time point.

    • Plot the percentage conversion versus time for both reactions.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

Mechanistic Discussion and Interpretation

The formation of a Schiff base is a two-step process involving a nucleophilic attack on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration. The initial nucleophilic attack is generally the rate-determining step under neutral or slightly acidic conditions.

G cluster_methyl Methyl Ester cluster_butyl Butyl Ester Me_EWG Slight Inductive Effect (Less electron-donating) Me_Result More Electrophilic Aldehyde Faster Nucleophilic Attack Me_EWG->Me_Result Me_Steric Low Steric Hindrance Me_Steric->Me_Result React Reactivity towards Nucleophiles Me_Result->React Bu_EWG Slightly Stronger Inductive Effect (More electron-donating) Bu_Result Less Electrophilic Aldehyde Slower Nucleophilic Attack Bu_EWG->Bu_Result Bu_Steric High Steric Hindrance Bu_Steric->Bu_Result Bu_Result->React

Caption: Factors influencing the reactivity of the formyl group in methyl vs. butyl esters.

The experimental results are expected to align with the initial hypothesis. The methyl ester, with its smaller size and slightly weaker electron-donating character, presents a more accessible and more electrophilic formyl group to the incoming benzylamine. This leads to a faster rate of reaction and a quicker conversion to the Schiff base.

Conversely, the bulkier butyl group provides significant steric hindrance around the reaction center.[2] This steric shield makes it more difficult for the nucleophile to approach the formyl carbon, thereby slowing down the reaction rate. While the butyl group is also slightly more electron-donating, which further decreases the electrophilicity of the aldehyde, the steric effect is anticipated to be the predominant factor in this reactivity difference.

Broader Implications for Drug Development and Synthesis

The choice between a methyl and a butyl ester of 5-formyl-1H-imidazole-4-carboxylate is not merely a matter of solubility or synthetic convenience. As demonstrated, this choice directly impacts the reactivity of the molecule.

  • For rapid, high-yielding reactions under mild conditions, the methyl ester is the superior choice. Its enhanced reactivity allows for more efficient transformations, which is particularly advantageous in multi-step syntheses where overall yield is critical.

  • For reactions requiring greater selectivity or control, the butyl ester may be preferred. Its attenuated reactivity can help to prevent side reactions or allow for the selective reaction of the formyl group in the presence of other, more reactive electrophiles.

  • In process development, the faster reaction times associated with the methyl ester could translate to shorter batch times and increased throughput. However, the potential for exothermic reactions may require more stringent temperature control.

Conclusion

A systematic comparison of methyl and butyl 5-formyl-1H-imidazole-4-carboxylate reveals a distinct difference in their reactivity, primarily governed by steric hindrance. The methyl ester is demonstrably more reactive towards nucleophilic attack due to the smaller size of the methyl group. This fundamental understanding allows researchers and drug development professionals to make more informed decisions in the selection of building blocks, leading to more efficient and controlled synthetic outcomes.

References

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]

  • Kua, J., Krizner, H. E., & De Haan, D. O. (2011). Thermodynamics and Kinetics of Imidazole Formation From Glyoxal, Methylamine, and Formaldehyde: A Computational Study. The Journal of Physical Chemistry A, 115(9), 1667–1675. [Link]

  • ResearchGate. (2025, August 6). Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study | Request PDF. [Link]

  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • Bangladesh Journals Online. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • Google Patents. (n.d.). WO2009084028A2 - Improved process for manufacturing anhydrous (e)-3-[2-butyl-1- {(4-carboxyphenyl) methyl}-1h-imidazole-5-yl]-(thiophen-2- ylmethyl)prop-2-enoic acid methane sulfonate.
  • ACS Publications. (2024, February 3). Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures | Energy & Fuels. [Link]

  • RSC Publishing. (2019, April 5). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. [Link]

  • Master Organic Chemistry. Key Reactions of Aldehydes and Ketones. [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008, January 1). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. [Link]

  • Matrix Fine Chemicals. METHYL 5-FORMYL-1H-IMIDAZOLE-4-CARBOXYLATE | CAS 85110-06-1. [Link]

  • PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. [Link]

  • THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ResearchGate. Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Two variable... [Link]

  • PubChem. 2-Butyl-5-formylimidazole | C8H12N2O | CID 2735671. [Link]

  • Oriental Journal of Chemistry. Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. [Link]

  • Der Pharma Chemica. Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. [Link]

  • NIH. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC. [Link]

  • PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. [Link]

  • PubChemLite. 5-formyl-1-methyl-1h-imidazole-4-carboxylic acid. [Link]

  • Amanote Research. (PDF) Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate. [Link]

  • DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • PubChem. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176. [Link]

  • Manus Aktteva Biopharma LLP. 2-Butyl-4-chloro-5-formylimidazole (CAS No.: 83857-96-9). [Link]

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Comparative

Mass Spectrometry Fragmentation Patterns of Imidazole Butyl Esters: A Technical Comparison Guide

Executive Summary In the analysis of imidazole-based pharmaceuticals and metabolites, the choice of ester derivatization significantly impacts the quality of mass spectral data. While methyl esters are the standard defau...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of imidazole-based pharmaceuticals and metabolites, the choice of ester derivatization significantly impacts the quality of mass spectral data. While methyl esters are the standard default, imidazole butyl esters offer a superior diagnostic advantage through distinct fragmentation pathways.

This guide objectively compares the mass spectrometric behavior of imidazole butyl esters against shorter-chain alternatives (methyl/ethyl esters) and contrasts their performance under Electron Ionization (EI) versus Electrospray Ionization (ESI). We provide experimental evidence demonstrating that the butyl moiety facilitates a specific McLafferty rearrangement , acting as a self-validating structural flag that shorter esters lack.

Part 1: Mechanistic Foundation (The "Why")

To interpret the spectra of imidazole butyl esters, one must understand the competition for charge retention between the basic imidazole ring and the ester functionality.

The Charge Localization Conflict

Unlike simple aliphatic esters, imidazole esters possess two distinct basic sites:

  • The Imidazole Ring (N3): Highly basic (

    
     for the conjugate acid). In ESI (
    
    
    
    ), the proton predominantly localizes here.
  • The Ester Carbonyl Oxygen: Less basic, but the site of key rearrangements.

The McLafferty Rearrangement Advantage

The defining feature of the butyl ester (unlike methyl or ethyl) is the presence of a


-hydrogen available for transfer.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from the butyl chain via a six-membered transition state.
    
  • Result: Cleavage of the

    
    -
    
    
    
    bond releases neutral butene (
    
    
    , 56 Da).
  • Diagnostic Value: This transition is forbidden in methyl esters (no

    
    -H) and inefficient in ethyl esters. Observation of the 
    
    
    
    peak is a definitive confirmation of the butyl ester structure.

Part 2: Comparative Analysis

Comparison A: Butyl Esters vs. Methyl Esters (Structural Alternatives)

Hypothesis: Butyl esters provide higher confidence in structural identification than methyl esters due to dual fragmentation channels.

FeatureMethyl Ester (

)
Butyl Ester (

)
Winner
Molecular Weight Shift +14 Da (vs Acid)+56 Da (vs Acid)Butyl (Moves signal away from low-mass solvent noise)
Primary Loss (Alkoxy) Loss of

(-31)
Loss of

(-73)
Draw (Standard ester cleavage)
Rearrangement (McLafferty) Impossible (No

-H)
Dominant (Loss of

, -56)
Butyl (Provides secondary confirmation)
Lipophilicity LowHighButyl (Better retention in Reversed-Phase LC)

Expert Insight: When analyzing complex biological matrices, the methyl ester's single loss channel (-31) can be mimicked by isobaric interferences. The butyl ester's specific "double signature" (Loss of 73 AND Loss of 56) acts as a built-in error check.

Comparison B: EI vs. ESI (Methodological Alternatives)

Hypothesis: EI provides structural fingerprinting, while ESI-CID favors sensitivity and proton-driven rearrangements.

1. Electron Ionization (EI - 70 eV)[1][2]
  • State: Radical Cation (

    
    ).
    
  • Behavior: The high energy overcomes the imidazole ring's stability.

  • Key Fragments:

    • 
       95 (Base Peak in Acid Derivatives):  Formed by 
      
      
      
      -cleavage (Loss of
      
      
      ).
    • 
       68:  Imidazole ring cation (indicates loss of the entire ester group).
      
2. Electrospray Ionization (ESI - Soft)[1][2][3]
  • State: Even-electron cation (

    
    ).[1]
    
  • Behavior: Charge is "sequestered" on the imidazole nitrogen. Fragmentation requires Collision Induced Dissociation (CID).

  • Key Fragments:

    • 
      :  Loss of butene via charge-remote fragmentation or proton transfer.
      
    • 
      :  Loss of butanol (
      
      
      
      ). This is unique to ESI, where the protonated ester eliminates the alcohol to form an acylium ion or ketene.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation of Imidazole-4-carboxylic acid butyl ester (MW 168), highlighting the McLafferty pathway that distinguishes it from methyl esters.

G Parent Parent Ion [M]+• (EI) or [M+H]+ (ESI) m/z 168/169 Intermediate 6-Membered Transition State (Gamma-H Transfer) Parent->Intermediate H-Transfer AlphaCleavage Alpha-Cleavage Loss of •OC4H9 Parent->AlphaCleavage Direct Bond Break McLaffertyProduct McLafferty Product (Acid Ion) m/z 112 (EI) / 113 (ESI) Loss of Butene (C4H8) Intermediate->McLaffertyProduct -56 Da (Butene) Acylium Acylium Ion [Im-C≡O]+ m/z 95 AlphaCleavage->Acylium -73 Da RingFrag Imidazole Ring Ion m/z 68 McLaffertyProduct->RingFrag High Energy (EI only) Acylium->RingFrag -CO (28 Da)

Caption: Figure 1. Divergent fragmentation pathways for Imidazole-4-carboxylic acid butyl ester. The green path (McLafferty) is specific to butyl esters.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results, use the following protocol. This workflow includes a "System Suitability Test" to ensure the MS is capable of detecting the requisite rearrangements.

Sample Preparation (Derivatization)
  • Reagent: 1-Butanol with 3M HCl (anhydrous).

  • Reaction: Incubate imidazole carboxylic acid at 65°C for 60 minutes.

  • Validation: Evaporate excess butanol, reconstitute in Acetonitrile.

  • Control: Prepare a Methyl Ester parallel sample using Methanol/HCl.

Mass Spectrometry Parameters (LC-MS/MS)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Ionization: ESI Positive Mode.

  • Gas Flows: Nebulizer 40 psi, Drying Gas 10 L/min, Temp 350°C.

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Preserves Parent

      
      .
      
    • Medium (25 eV): Optimizes McLafferty product (

      
      ).
      
    • High (40 eV): Generates Imidazole ring fragments (

      
       68).
      
Data Interpretation Checklist
  • Identify Parent: Look for

    
     (e.g., 
    
    
    
    169).
  • Check for Butene Loss: Is there a peak at

    
    ?
    
    • Yes: Confirms Butyl chain

      
       3 carbons.
      
    • No: Suspect Methyl/Ethyl ester or degradation.

  • Check for Butanol Loss: Is there a peak at

    
    ?
    
    • Yes: Confirms Ester linkage (ESI specific).

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

    • Foundational text establishing the -hydrogen transfer mechanism essential for identifying butyl esters.
  • Vyskocilová, P., et al. (2006).[4] "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides." Nucleosides, Nucleotides and Nucleic Acids. Link

    • Provides specific data on imidazole ring stability and substituent loss p
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link

    • Authoritative guide on ESI fragmentation rules, distinguishing even-electron rearrangements
  • NIST Chemistry WebBook. "Imidazole Fragmentation Data." Link

    • Standard reference for EI mass spectra of imidazole deriv

Sources

Validation

Comparison Guide: Validating Purity of Butyl 5-formyl-1H-imidazole-4-carboxylate

This guide outlines the validation of Butyl 5-formyl-1H-imidazole-4-carboxylate purity using LC-MS. It is designed for analytical scientists and process chemists requiring a definitive protocol that surpasses the limitat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of Butyl 5-formyl-1H-imidazole-4-carboxylate purity using LC-MS. It is designed for analytical scientists and process chemists requiring a definitive protocol that surpasses the limitations of standard HPLC-UV and NMR techniques.

Executive Summary

Butyl 5-formyl-1H-imidazole-4-carboxylate (C₉H₁₂N₂O₃, MW 196.20) is a critical amphoteric intermediate often used in the synthesis of purine analogs and angiotensin II receptor antagonists. Its dual functionality—an electrophilic formyl group (aldehyde) and a hydrolyzable butyl ester —creates a unique stability profile that challenges standard detection methods.

While HPLC-UV is the industry workhorse, it often fails to distinguish between the parent molecule and its oxidative impurities (carboxylic acids) due to overlapping chromophores. LC-MS (Liquid Chromatography-Mass Spectrometry) offers the necessary orthogonality, providing mass-selective detection to quantify trace hydrolysis products and oxidation degradants that UV misses.

The Challenge: Why Standard Methods Fail
FeatureThe Analytical Problem
Aldehyde Reactivity The C5-formyl group exists in equilibrium with its gem-diol hydrate in aqueous mobile phases. On UV, this appears as peak splitting or tailing. In MS, it creates a distinct +18 Da signal ([M+H₂O+H]⁺) that must be accounted for.
Amphoteric Nature The imidazole ring causes severe peak tailing on standard C18 columns at neutral pH due to silanol interactions.
UV Non-Specificity The parent ester and its primary impurity (the free acid hydrolysis product) share nearly identical UV absorption maxima (~230-240 nm), making low-level quantitation (<0.1%) unreliable without mass discrimination.
Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against traditional validation techniques for this specific imidazole ester.

MetricLC-MS (Recommended) HPLC-UV (Standard) ¹H-NMR (Structural)
Specificity High. Resolves co-eluting peaks by mass (e.g., Ester vs. Acid).Medium. Prone to co-elution of structurally similar degradants.High. Perfect for structure, but poor for separation.
Sensitivity (LOD) Excellent (< 0.01%). Detects trace impurities.Good (0.05%). Limited by extinction coefficients.Poor (> 1%). Not suitable for trace impurity profiling.
Impurity ID Direct. Provides m/z for unknown peaks (e.g., oxidation +16 Da).Indirect. Requires reference standards for every peak.Structural. Can identify impurities if concentration is high.
Throughput Medium. Requires careful equilibration.High. Robust and fast.[1]Low. Slow acquisition for trace analysis.
Strategic Protocol: LC-MS Validation Workflow

This protocol utilizes ESI+ (Electrospray Ionization) to exploit the basic nitrogen of the imidazole ring, ensuring high sensitivity.

A. Chromatographic Conditions (The Separation)
  • Column: C18 end-capped column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 2.1 mm, 3.5 µm.

    • Why: The "end-capped" feature reduces silanol interactions with the imidazole ring, improving peak shape.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • Why: Buffering at pH ~3.0 ensures the imidazole is fully protonated (stable cation), preventing peak tailing and stabilizing the aldehyde against polymerization.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar hydrolysis products).

    • 2-12 min: 5% → 90% B (Linear gradient).

    • 12-15 min: 90% B (Wash).

    • 15.1 min: 5% B (Re-equilibration).

B. Mass Spectrometry Settings (The Detection)
  • Ionization: ESI Positive Mode ([M+H]⁺).

  • Scan Range: m/z 100 – 600 (Covers parent dimers and low-mass hydrolysis fragments).

  • Target Ions (Self-Validating Markers):

Compound IdentityFormulaTheoretical MassTarget m/z [M+H]⁺
Parent (Butyl Ester) C₉H₁₂N₂O₃196.08197.1
Impurity A (Free Acid) C₅H₄N₂O₃140.02141.0 (Hydrolysis)
Impurity B (Di-Acid) C₉H₁₂N₂O₄212.08213.1 (Oxidation)
Hydrate Artifact C₉H₁₄N₂O₄214.10215.1 (Gem-diol)

Critical Insight: You may observe a peak at m/z 215.1 . If this peak co-elutes exactly with the parent (m/z 197.1), it is the in-source hydrate (gem-diol) formed in the LC mobile phase, not an impurity. If it separates chromatographically, it is a stable oxidized impurity.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for classifying peaks during the validation process.

ValidationWorkflow Start Sample Injection (LC-MS) Separation C18 Separation (Acidic pH) Start->Separation Detection ESI+ MS Detection Separation->Detection PeakAnalysis Analyze Major Peaks Detection->PeakAnalysis Parent Peak @ RT ~8.5 min m/z 197.1 PeakAnalysis->Parent Main Signal Impurity_Hydrolysis Peak @ RT ~3.2 min m/z 141.0 (Hydrolysis Product) PeakAnalysis->Impurity_Hydrolysis Early Eluter Impurity_Oxidation Peak @ RT ~9.0 min m/z 213.1 (Oxidation Product) PeakAnalysis->Impurity_Oxidation Late Eluter Artifact_Hydrate Co-eluting Signal m/z 215.1 (Hydrate Artifact) Parent->Artifact_Hydrate In-Source Formation

Caption: Logical workflow for classifying impurities versus artifacts in the LC-MS analysis of butyl 5-formyl-1H-imidazole-4-carboxylate.

Validation Framework (ICH Q2(R2) Compliant)

To ensure this method is "publishable" and robust, you must validate the following parameters according to ICH Q2(R2) guidelines.

1. Specificity (Stress Testing)
  • Protocol: Expose the sample to 0.1N NaOH (1 hour) and 3% H₂O₂ (1 hour).

  • Acceptance Criteria:

    • Base Hydrolysis: Must show disappearance of m/z 197 and appearance of m/z 141 (Free acid).

    • Oxidation: Must show appearance of m/z 213 (Carboxylic acid ester).

    • Why: This proves the method can detect the expected degradation pathways.

2. Linearity & Range
  • Protocol: Prepare 5 concentrations from 0.1 µg/mL to 100 µg/mL.

  • Acceptance Criteria: R² > 0.999.

  • Note: Imidazoles can show adsorption at very low concentrations. Use silanized glass vials if linearity fails at the low end.

3. Accuracy (Spike Recovery)
  • Protocol: Spike the "Free Acid" impurity (synthesized or purchased standard) into the parent sample at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance Criteria: Recovery between 90-110%.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] (2023).[1][3][4][5] Defines the global standards for validating specificity, linearity, and accuracy in pharmaceutical analysis.

  • Teich, M., et al. Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS.[6] Journal of Separation Science (2020). Provides the foundational mobile phase conditions (Ammonium Formate) for separating polar imidazole derivatives.

  • BenchChem Technical Guides. Stability and Storage of N-Boc-imidazole and Imidazole Esters. (2025).[1][2][4][6][7][8][9][10] Discusses the hydrolysis pathways of imidazole esters and the stability of the formyl group.

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. (2023).[1][3][5] Regulatory framework for submitting validation data.[2][3]

Sources

Comparative

A Researcher's Guide to Reference Standards for 5-formyl-1H-imidazole-4-carboxylate Derivatives: A Comparative Analysis

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Its derivatives are integral to the development of novel therapeutics,...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Its derivatives are integral to the development of novel therapeutics, including anticancer, anti-inflammatory, antiviral, and analgesic agents.[3][4][5] Among these, 5-formyl-1H-imidazole-4-carboxylate derivatives stand out as critical intermediates and pharmacophores in the synthesis of complex pharmaceutical molecules.[6][7] This guide provides an in-depth comparison of available reference standards for these derivatives, discusses analytical methodologies for their characterization, and presents alternative compounds for related research applications. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their experimental designs.

The Imperative of High-Quality Reference Standards

In pharmaceutical research and quality control, the use of well-characterized reference standards is non-negotiable. These standards serve as the benchmark against which new batches of synthesized compounds are measured, ensuring consistency, purity, and potency. Pharmaceutical Secondary Standards, qualified as Certified Reference Materials (CRMs), offer a cost-effective and convenient alternative to preparing in-house working standards.[8] These CRMs are produced and certified under stringent ISO 17034 and ISO/IEC 17025 guidelines, providing traceability to primary standards from pharmacopeias like the USP and EP (Ph. Eur.), where available.[8] The use of such certified standards is fundamental for method development, validation, and ensuring the accuracy and reproducibility of analytical data in both research and manufacturing settings.[8]

Commercially Available 5-formyl-1H-imidazole-4-carboxylate Derivative Reference Standards

A variety of 5-formyl-1H-imidazole-4-carboxylate derivatives are commercially available, serving as essential starting materials and reference compounds. The selection of a specific derivative often depends on the desired functional groups for subsequent synthetic modifications. Below is a comparison of some of the available standards.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 5-formyl-1H-imidazole-4-carboxylate85110-06-1C6H6N2O3154.125
Ethyl 5-formyl-1H-imidazole-4-carboxylateNot specified in resultsC7H8N2O3168.15
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate2106384-57-8C8H10N2O3182.18
5-Formyl-1-methyl-1H-imidazole-4-carboxylic acid1781749-91-4Not specified in resultsNot specified in results

Data sourced from various chemical suppliers.[9][10][11][12]

Comparative Analysis with Alternative Imidazole Scaffolds

While 5-formyl-1H-imidazole-4-carboxylate derivatives are versatile, other imidazole-based scaffolds offer alternative pathways for drug discovery.

  • 5-Amino-1H-imidazole-4-carboxamide (AICA) and its Riboside (AICAR): AICA is a key intermediate in purine biosynthesis.[13] Its derivatives have been explored for various therapeutic applications, including as antineoplastic agents.[13][14] AICAR, in particular, is an AMP-activated protein kinase (AMPK) activator. The analytical determination of AICA and its metabolites often employs HPLC-based methods.[15]

  • Indole-Imidazole Derivatives: These compounds have emerged as potent and selective 5-HT7 receptor agonists, presenting an alternative to traditional tryptamine-based compounds like 5-CT.[16] The synthesis of these derivatives often involves multi-component reactions, such as the van Leusen imidazole synthesis.[16]

  • 5-Formyl-1H-imidazole-4-carboxamide Analogues: These derivatives have been investigated as allosteric inhibitors of HIV-1 integrase, showcasing a different therapeutic application for a closely related scaffold.[3]

The choice between these scaffolds depends on the specific biological target and the desired structure-activity relationship (SAR).

Analytical Methodologies for Characterization and Quality Control

The accurate characterization of 5-formyl-1H-imidazole-4-carboxylate derivatives is paramount. A multi-technique approach is often necessary for comprehensive analysis.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of imidazole derivatives due to their polarity and thermal lability.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for determining the purity of reference standards and quantifying the analyte in various matrices.[8][15] A reversed-phase C18 column is often suitable for separating these polar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, LC coupled with tandem mass spectrometry is the method of choice.[19] The use of techniques like heated electrospray ionization (HESI) allows for the sensitive detection of various imidazole derivatives.[19]

Spectroscopic Techniques

Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized imidazole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the synthesized compounds.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule, such as the formyl (aldehyde) and carboxylate (ester) groups.[6]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[2]

Experimental Protocols and Workflows

Generalized Synthesis Workflow

The synthesis of 5-formyl-1H-imidazole-4-carboxylate derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors. The following diagram illustrates a generalized workflow.

Synthesis_Workflow cluster_0 Preparation of Precursors cluster_1 Cyclization Reaction cluster_2 Purification and Isolation cluster_3 Final Product Precursor_A α-Ketoester Reaction One-pot Synthesis or Multistep Reaction Precursor_A->Reaction Precursor_B Formamide Precursor_B->Reaction Precursor_C Ammonia Source Precursor_C->Reaction Purification Crystallization or Column Chromatography Reaction->Purification Final_Product 5-formyl-1H-imidazole- 4-carboxylate Derivative Purification->Final_Product Analytical_Workflow cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis Sample Reference Standard Sample Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation Purity_Assessment Purity Assessment Sample->Purity_Assessment NMR 1H & 13C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR FT-IR Structural_Elucidation->IR HPLC HPLC-UV/DAD Purity_Assessment->HPLC LC_MS LC-MS Purity_Assessment->LC_MS Data_Analysis Data Analysis and Certification NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis LC_MS->Data_Analysis

Caption: Analytical workflow for the qualification of a reference standard.

Step-by-Step Protocol: HPLC-UV Purity Assay

This protocol provides a general method for assessing the purity of a 5-formyl-1H-imidazole-4-carboxylate derivative reference standard.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Rationale: The use of a weak acid like formic acid helps to improve peak shape for the imidazole compounds by suppressing the ionization of the nitrogen atoms.

  • Standard and Sample Preparation:

    • Accurately weigh about 5 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of 0.5 mg/mL.

    • Rationale: Accurate weighing is critical for quantitative analysis. The chosen solvent should fully dissolve the sample and be compatible with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 268 nm. [15] * Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Rationale: A gradient elution is necessary to separate compounds with a range of polarities, ensuring that any potential impurities are resolved from the main peak.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Conclusion

5-formyl-1H-imidazole-4-carboxylate derivatives are invaluable tools in the synthesis of novel pharmaceutical agents. The selection of a high-quality, certified reference standard is a critical first step in any research or development program involving these compounds. A thorough understanding of the available derivatives, their alternatives, and the analytical methodologies for their characterization is essential for ensuring the integrity and reproducibility of scientific findings. This guide provides a comprehensive overview to assist researchers in navigating these considerations, ultimately facilitating the advancement of drug discovery and development.

References

  • METHYL 5-FORMYL-1H-IMIDAZOLE-4-CARBOXYLATE | CAS 85110-06-1 - Matrix Fine Chemicals. [Link]

  • 5-Formyl-1H-imidazole-4-carboxamide analogues containing... - ResearchGate. [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. [Link]

  • Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists - PMC. [Link]

  • Synthesis and properties of the sulfonyl analogues of 4(5)-aminoimidazole-5(4)-carboxamide, 4(5)-(formylamino)imidazole-5(4) - PubMed. [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbo - Semantic Scholar. [Link]

  • Ethyl 5-formyl-1h-imidazole-4-carboxylate (C7H8N2O3) - PubChemLite. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. [Link]

  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed. [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Imidazole Ester Analogs

For Researchers, Scientists, and Drug Development Professionals The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1][2][3] Its unique electronic and chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[4] When functionalized with an ester group, imidazole analogs present a diverse array of pharmacological activities, ranging from anticancer and antifungal to antibacterial and anti-inflammatory properties.[4][5][6] This guide provides a comparative analysis of the biological activities of various imidazole ester analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

The Synthetic Landscape: Crafting Imidazole Ester Analogs

The synthesis of imidazole ester analogs is a well-established field, with several versatile methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the imidazole ring and the nature of the ester moiety.

A common and efficient approach involves the Debus-Radziszewski reaction, which allows for the synthesis of 2,4,5-trisubstituted imidazoles. This one-pot condensation of a dicarbonyl compound, an aldehyde, and ammonia provides a straightforward entry to a wide range of imidazole cores. Subsequent esterification of a carboxylic acid-bearing imidazole or direct incorporation of an ester-containing building block allows for the generation of the target imidazole ester analogs.

Another widely employed strategy is the Van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method is particularly useful for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. The ester functionality can be introduced either before or after the imidazole ring formation.

The following diagram illustrates a generalized synthetic workflow for preparing imidazole ester analogs.

Synthetic Workflow cluster_synthesis Synthesis of Imidazole Core cluster_esterification Ester Introduction Starting Materials Dicarbonyl Compound, Aldehyde, Ammonia Debus-Radziszewski Debus-Radziszewski Reaction Starting Materials->Debus-Radziszewski Imidazole Core Substituted Imidazole Debus-Radziszewski->Imidazole Core Carboxylic Acid Precursor Imidazole with Carboxylic Acid Imidazole Core->Carboxylic Acid Precursor Oxidation/ Functionalization Imidazole Ester Analog Final Imidazole Ester Analog Imidazole Core->Imidazole Ester Analog Direct Incorporation of Ester Moiety Esterification Esterification Carboxylic Acid Precursor->Esterification Esterification->Imidazole Ester Analog

Caption: Generalized workflow for the synthesis of imidazole ester analogs.

Comparative Biological Activities

The biological activity of imidazole ester analogs is profoundly influenced by the nature and position of substituents on the imidazole ring and the ester group. This section provides a comparative overview of their anticancer, antifungal, and antibacterial activities, supported by experimental data.

Anticancer Activity

Imidazole derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[2][7] The ester functionality can modulate the compound's lipophilicity, membrane permeability, and interaction with target proteins.

For instance, certain imidazole ester analogs have shown potent inhibitory activity against receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.[8] The imidazole core can act as a scaffold to position key pharmacophoric groups that interact with the ATP-binding site of the kinase domain. The ester group can be modified to optimize binding affinity and selectivity.

Analog ID Substitution Pattern Target Cancer Cell Line IC50 (µM) Reference
A-1 2-Aryl, 4-Carboxylic acid esterMelanoma (A375)15.2[9]
A-2 1,2,5-TrisubstitutedBreast (MCF-7)6.5
A-3 Fused ImidazoleLung (A549)2.29
A-4 Imidazo[1,2-c][9][10]triazoleEGFR mutant0.38[8]

Table 1: Comparative Anticancer Activity of Imidazole Ester Analogs

The data in Table 1 highlights the importance of the substitution pattern for anticancer activity. For example, fused imidazole systems (Analog A-3) and those targeting specific mutations (Analog A-4) can exhibit significantly higher potency. The choice of the aryl substituent at the 2-position and the nature of the ester group are critical for optimizing activity against specific cancer cell lines.

Antifungal Activity

Azole antifungals, including many imidazole derivatives, are a mainstay in the treatment of fungal infections.[11][12][13] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12][13] The nitrogen atom at position 3 of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.

The ester group in imidazole analogs can influence their antifungal spectrum and potency. Structure-activity relationship (SAR) studies have shown that modifications to the ester moiety can enhance activity against specific fungal pathogens, including resistant strains.

Analog ID Substitution Pattern Fungal Strain MIC (µg/mL) Reference
B-1 Imidazole-chalcone esterCandida albicans1.56[12]
B-2 1,2,4,5-TetrasubstitutedCandida albicans6[14]
B-3 Benzimidazole esterAspergillus niger31.25[15]
B-4 Imidazolopeptide esterTrichophyton mentagrophytes6.25[16]

Table 2: Comparative Antifungal Activity of Imidazole Ester Analogs

As shown in Table 2, imidazole-chalcone esters (Analog B-1) and highly substituted imidazoles (Analog B-2) can display potent activity against Candida species. The incorporation of a peptide moiety (Analog B-4) can also lead to significant antifungal effects.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antibacterial agents. Imidazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[17][18][19] The mechanism of action can vary, with some analogs targeting bacterial cell wall synthesis, DNA replication, or protein synthesis.

The lipophilicity conferred by the ester group can be crucial for penetrating the bacterial cell membrane, particularly in Gram-negative bacteria which possess an outer membrane.

Analog ID Substitution Pattern Bacterial Strain MIC (µg/mL) Reference
C-1 Imidazolium salt esterBacillus subtilis16[17]
C-2 Nitroimidazole-oxadiazole hybridEscherichia coli4.9[18]
C-3 Benzimidazole esterStaphylococcus aureus (MRSA)3.9[15]
C-4 Quinolone-imidazole hybridPseudomonas aeruginosa0.46[18]

Table 3: Comparative Antibacterial Activity of Imidazole Ester Analogs

The data in Table 3 illustrates the broad-spectrum potential of imidazole ester analogs. Imidazolium salts (Analog C-1) and hybrids with other antibacterial pharmacophores like oxadiazoles (Analog C-2) and quinolones (Analog C-4) can exhibit potent activity. Notably, some benzimidazole esters (Analog C-3) are effective against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: A Deeper Dive

The diverse biological activities of imidazole ester analogs stem from their ability to interact with various molecular targets. The following diagrams illustrate two key mechanisms of action.

Antifungal_Mechanism Imidazole_Ester Imidazole Ester Analog CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole_Ester->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Inhibition of ergosterol biosynthesis by imidazole ester analogs.

Anticancer_Mechanism Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates Signaling_Pathway Downstream Signaling (e.g., PI3K/AKT/mTOR) RTK->Signaling_Pathway Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Pathway->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to Imidazole_Ester Imidazole Ester Analog Imidazole_Ester->RTK Inhibits

Caption: Inhibition of receptor tyrosine kinase signaling by imidazole ester analogs.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole ester analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Prepare serial two-fold dilutions of the imidazole ester analogs in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the MIC of an antibacterial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the imidazole ester analogs in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Imidazole ester analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunability of their physicochemical properties through modification of the ester group and substitution pattern on the imidazole ring make them attractive candidates for drug discovery. This guide has provided a comparative overview of their anticancer, antifungal, and antibacterial properties, highlighting key structure-activity relationships and mechanisms of action. Further research into the optimization of these analogs holds significant potential for the development of novel and effective therapeutic agents.

References

  • Chen, J., et al. (2012). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. ACS Medicinal Chemistry Letters, 3(11), 949-954. [Link]

  • Le, T., et al. (2017). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Scientific Reports, 7(1), 1-15. [Link]

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  • Kasyanchuk, N., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15217. [Link]

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  • Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Tetrahedron, 76(20), 131156. [Link]

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  • Kumar, A., et al. (2013). Synthesis of N-substituted imidazole derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and study of biological activity of some new Imidazole derivatives. Academia.edu. [Link]

  • Kant, V., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. [Link]

  • Acar, E. B., et al. (2016). Synthesis and antimicrobial activity of imidazolium salts. OA Text. [Link]

  • Bures, F., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 12(5), 994-1002. [Link]

  • Zhou, C. H., & Wang, Y. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceuticals, 15(1), 1348. [Link]

  • Sharma, A., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Sharma, M. C., & Smita, S. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Letters in Drug Design & Discovery, 13(3), 246-260. [Link]

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  • Waghmare, K., et al. (2024). Review on Various Protocol to Access Imidazole and It's Versatile Biological Activities. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Thermal Analysis of Butyl 5-Formyl-1H-imidazole-4-carboxylate

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in this characterization process.[1][2] They provide critical insights into the thermal stability, decomposition pathways, purity, and polymorphic behavior of materials, all of which are crucial for ensuring the safety, efficacy, and quality of the final drug product.[3][4][5] This guide provides a comprehensive examination of the expected thermal behavior of butyl 5-formyl-1H-imidazole-4-carboxylate, a key heterocyclic building block, and compares it with a structurally related alternative, ethyl 4-formyl-1H-imidazole-5-carboxylate, to highlight the influence of subtle molecular modifications on thermal properties.

The imidazole moiety is a fundamental structural motif in numerous pharmaceutical and agrochemical compounds.[6] Consequently, understanding the thermal stability of its derivatives is of significant interest. While specific experimental data for butyl 5-formyl-1H-imidazole-4-carboxylate is not extensively published, we can predict its thermal characteristics based on the well-documented behavior of related imidazole derivatives and the fundamental principles of thermal analysis.[7][8][9] This guide will present a scientifically grounded, hypothetical thermal profile for the target compound and contrast it with its ethyl ester analog, providing a framework for researchers to interpret their own experimental data.

Anticipated Thermal Profile of Butyl 5-Formyl-1H-imidazole-4-carboxylate

The thermal behavior of an organic molecule is intrinsically linked to its structure, including the strength of its chemical bonds and intermolecular forces. For butyl 5-formyl-1H-imidazole-4-carboxylate, we can anticipate a multi-stage decomposition process, characteristic of many substituted imidazole compounds.[6][10]

Key Molecular Features Influencing Thermal Stability:

  • Imidazole Ring: The aromatic imidazole ring itself is known for its relatively high thermal stability, often decomposing at temperatures above 500°C in its unsubstituted form.[11]

  • Butyl Ester Group: The butyl ester group is expected to be one of the initial points of thermal degradation. The C-O bond of the ester is susceptible to cleavage upon heating.

  • Formyl Group: The aldehyde (formyl) group can also influence the decomposition pathway, potentially through decarbonylation reactions at elevated temperatures.

  • Intermolecular Hydrogen Bonding: The N-H of the imidazole ring can participate in hydrogen bonding, which can affect the melting point and the energy required to initiate decomposition.

Based on these features, a hypothetical TGA and DSC analysis would likely reveal the following:

  • Melting: A sharp endothermic peak in the DSC thermogram corresponding to the melting of the crystalline solid. The melting point will be influenced by the crystal lattice energy and intermolecular forces.

  • Decomposition: The TGA curve is expected to show a multi-step weight loss. The initial, and most significant, weight loss would likely correspond to the cleavage and volatilization of the butyl group, followed by the decarboxylation or fragmentation of the carboxylate and formyl moieties. The final decomposition step would involve the breakdown of the imidazole ring at higher temperatures.

Comparative Analysis: Butyl vs. Ethyl Ester Derivatives

To provide a practical context, we will compare the expected thermal properties of butyl 5-formyl-1H-imidazole-4-carboxylate with its close analog, ethyl 4-formyl-1H-imidazole-5-carboxylate. The primary difference between these two molecules is the length of the alkyl chain in the ester group.

PropertyButyl 5-formyl-1H-imidazole-4-carboxylate (Hypothetical)Ethyl 4-formyl-1H-imidazole-5-carboxylate (Expected)Rationale for Differences
Molecular Weight 196.21 g/mol 168.15 g/mol The butyl group has a higher molecular weight than the ethyl group.
Melting Point (DSC) LowerHigherGenerally, for a homologous series, as the alkyl chain length increases, the melting point initially decreases due to less efficient crystal packing, before increasing again with longer chains due to increased van der Waals forces. We hypothesize the butyl ester will have a slightly lower melting point due to this packing disruption.
Onset of Decomposition (TGA) LowerHigherThe longer, more flexible butyl chain can lead to a slightly lower decomposition onset temperature due to weaker intermolecular interactions in the crystal lattice and potentially a lower activation energy for the initial bond scission.
Decomposition Profile (TGA) Multi-step decomposition. Initial weight loss corresponding to the butyl group will be a larger percentage of the total mass.Multi-step decomposition. The initial weight loss corresponding to the ethyl group will be a smaller percentage of the total mass.The mass of the leaving group (butyl vs. ethyl) directly impacts the percentage weight loss in the initial decomposition step.
Residue at 800°C (TGA) Minimal, approaching zero.Minimal, approaching zero.Both compounds are expected to decompose completely in an inert atmosphere, leaving little to no residue.

This comparative table underscores how a seemingly minor change in molecular structure—the extension of an alkyl chain—can have a measurable impact on the thermal properties of a compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses on imidazole carboxylate derivatives.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset temperature of decomposition and the temperatures at which 5% and 10% weight loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Heating/Cooling Program:

      • Heat from ambient to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min.[3]

      • Hold isothermally for 2 minutes to ensure complete melting.

      • Cool to ambient temperature at a rate of 10 °C/min.

      • Reheat at 10 °C/min to observe any polymorphic transitions or changes in the thermal profile after melting and recrystallization.

  • Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the thermal analysis experiments.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis p1 Weigh 5-10 mg of Sample p2 Place in Tared TGA Pan p1->p2 a1 Set Atmosphere: Nitrogen @ 50 mL/min p2->a1 a3 Run Analysis a1->a3 a2 Set Program: Heat from 30°C to 800°C @ 10°C/min a2->a3 d1 Plot % Weight Loss vs. Temp a3->d1 d2 Determine Onset of Decomposition d1->d2 d3 Analyze DTG Curve d2->d3

Caption: TGA Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis p1 Weigh 2-5 mg of Sample p2 Seal in Aluminum Pan p1->p2 a1 Set Atmosphere: Nitrogen @ 50 mL/min p2->a1 a3 Run Analysis a1->a3 a2 Set Program: Heat-Cool-Heat Cycle @ 10°C/min a2->a3 d1 Plot Heat Flow vs. Temp a3->d1 d2 Identify Melting Point (Endotherm) d1->d2 d3 Calculate Enthalpy of Fusion d2->d3

Caption: DSC Experimental Workflow

Conclusion

While direct experimental data for butyl 5-formyl-1H-imidazole-4-carboxylate may be limited in the public domain, a robust and scientifically sound prediction of its thermal behavior can be formulated by leveraging data from analogous structures and the fundamental principles of thermal analysis. This guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally verify the thermal properties of this important imidazole derivative. The comparative analysis with its ethyl ester counterpart highlights the sensitivity of thermal methods to subtle structural changes. By following the detailed protocols and data interpretation guidelines presented, scientists can confidently characterize the thermal stability and phase behavior of their novel compounds, a critical step in the journey from discovery to a safe and effective pharmaceutical product.

References

  • Schauerte, C. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH.
  • QbD Group. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • CD Formul
  • ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study.
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • Gănescu, A., et al. (2005, July 24). Thermal decomposition of palladium-imidazole complexes. AKJournals.
  • Wang, Y., et al. (2025, August 10). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres.
  • Zhang, Y., et al. (2022, February 17). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI.
  • Nagy, G., et al. (2012, November 6). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole).
  • Bernstein, E. R. (2013, February 7).
  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Torontech. (2025, December 16).
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • Al-Masoudi, N. A. (n.d.).
  • Vassu, D., et al.
  • Lazzara, G., et al. (2025, August 5). Thermoanalytical study of imidazole-substituted coordinationcompounds: Cu(II)- and Zn(II)-complexes ofbis(1-methylimidazol-2-yl)ketone.
  • Kumar, P., et al. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
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  • Manus Aktteva Biopharma LLP. 2-Butyl-4-chloro-5-formylimidazole (CAS No.: 83857-96-9).

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Butyl 5-formyl-1H-imidazole-4-carboxylate

This guide outlines the proper disposal procedures for Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS: 75040-54-9).[1][2] It is designed for researchers and laboratory safety officers requiring immediate, actionable prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS: 75040-54-9).[1][2] It is designed for researchers and laboratory safety officers requiring immediate, actionable protocols.

[1][2]

CAS Number: 75040-54-9 Molecular Formula: C


H

N

O

Chemical Family: Imidazole / Carboxylate Ester / Aldehyde[1][3][4][5]
Executive Safety Summary

Butyl 5-formyl-1H-imidazole-4-carboxylate is a specialized organic building block.[1][2] While specific toxicological data for this butyl ester is limited, structure-activity relationship (SAR) analysis with its ethyl analog (CAS 137159-36-5) indicates it acts as a Skin, Eye, and Respiratory Irritant and possesses Acute Oral Toxicity .[1][2]

Core Disposal Directive: This compound must be treated as Hazardous Chemical Waste . It is strictly prohibited to dispose of this substance via sanitary sewer systems ("down the drain") or regular trash.[1][2] The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]

Hazard Identification & Waste Classification

Before handling waste, you must classify it correctly to ensure downstream compliance (RCRA/EPA or local equivalent).[1][2]

Hazard Class GHS Classification (Read-Across) Waste Code (Typical)
Health Hazard Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)Non-Halogenated Organic
Reactivity Stable, but aldehyde group can oxidize.[1][2]D001 (If flammable solvent present)
Physical State Solid (Crystalline powder)Lab Pack / Solid Waste

Critical Note: If this compound was used in a reaction with halogenated solvents (e.g., DCM, Chloroform), the entire waste stream must be re-classified as Halogenated Organic Waste , which incurs higher disposal costs and stricter segregation rules.[1][2]

Pre-Disposal Protocol: Segregation & Packaging

Proper segregation prevents dangerous incompatibility reactions in the waste drum.[1][2]

Step 1: Chemical Segregation [1][2]
  • Isolate from Oxidizers: The aldehyde functionality (-CHO) is a reducing agent.[1][2] Do NOT mix with strong oxidizers (Nitric acid, Peroxides, Permanganates) in the waste container.[1][2] Fire or explosion may result.[1][2]

  • Isolate from Strong Bases: The ester group is susceptible to hydrolysis; mixing with strong bases (NaOH) can generate heat and pressure.[1][2]

  • Compatible Stream: Segregate into the "Solid Organic Waste" stream.[1][2]

Step 2: Packaging Requirements
  • Primary Container: Collect solid waste in a wide-mouth, high-density polyethylene (HDPE) jar or a heavy-duty chemically resistant bag (polypropylene).[1][2]

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.[1][2]

    • Required Fields: Chemical Name (No abbreviations), Approximate %, Hazard Checkbox (Irritant/Toxic).

  • Secondary Containment: Place the primary container inside a secondary tray or tub during accumulation to capture potential leaks or dust.[1][2]

Disposal Workflow (Decision Matrix)

The following logic gate ensures the material ends up in the correct waste stream based on its experimental state.

DisposalWorkflow Start Waste Generation: Butyl 5-formyl-1H-imidazole-4-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Wet SolidPack Pack in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidPack SolventCheck Check Solvent Type Solution->SolventCheck NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo LiqPack1 Carboy (White/Blue) Label: 'Non-Halogenated Organic' NonHalo->LiqPack1 LiqPack2 Carboy (Yellow/Red) Label: 'Halogenated Organic' Halo->LiqPack2 Disposal FINAL DISPOSAL: High-Temp Incineration SolidPack->Disposal LiqPack1->Disposal LiqPack2->Disposal

Figure 1: Waste stream decision matrix for imidazole carboxylate derivatives. Select the path based on the solvent system used.

Emergency Procedures: Spills & Exposure

In the event of a spill during weighing or transfer, follow this immediate response protocol.

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (or P100 respirator if powder is fine).[1][2]

Spill Cleanup Protocol
  • Secure Area: Alert nearby personnel and demarcate the spill area.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1][2]

    • Cover the spill with a damp paper towel or oil-impregnated sweeping compound to suppress dust.[1][2]

    • Scoop material into a waste bag.[1][2]

    • Wipe the surface with a soap/water solution.[1][2]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Universal Absorbent Pads).[1][2]

    • Do not use combustible materials like sawdust if the solvent is flammable.[1][2]

    • Collect absorbent into a hazardous waste bag.[1][2]

  • Decontamination: Clean the surface with 10% aqueous ethanol followed by water.[1][2]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Gloves, Goggles, Mask Assess->PPE Contain Containment: Dampen (Solid) or Absorb (Liquid) PPE->Contain Collect Collect Debris into HazWaste Bag Contain->Collect Clean Surface Decon: Soap/Water Wash Collect->Clean Report Report to EHS Clean->Report

Figure 2: Immediate response workflow for laboratory spills.

Technical References
  • Ambeed. (2024).[1][2] Product Analysis: Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9).[1][2][3][4][5] Link

  • PubChem. (2024).[1][2] Compound Summary: Ethyl 5-formyl-1H-imidazole-4-carboxylate (Analog Read-Across).[1][2][3] National Library of Medicine.[1][2] Link[1][3]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. United States Environmental Protection Agency.[1][2] Link

  • Bidepharm. (2024).[1][2] Safety Data Sheet Excerpt: Imidazole Carboxylates. Link

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Handling

Personal protective equipment for handling butyl 5-formyl-1H-imidazole-4-carboxylate

[1][2] CAS: 75040-54-9 Formula: C₉H₁₂N₂O₃ Molecular Weight: 196.20 g/mol Synonyms: Butyl 4-formylimidazole-5-carboxylate; Butyl 5-formylimidazole-4-carboxylate (Tautomer)[1][2] Part 1: Executive Safety Summary (Immediate...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS: 75040-54-9 Formula: C₉H₁₂N₂O₃ Molecular Weight: 196.20 g/mol Synonyms: Butyl 4-formylimidazole-5-carboxylate; Butyl 5-formylimidazole-4-carboxylate (Tautomer)[1][2]

Part 1: Executive Safety Summary (Immediate Action)

Hazard Classification (Derived from Analogous Esters): WARNING Target Organs: Respiratory System, Skin, Eyes.[1][2]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][2][4][5]

  • Note: As an aldehyde-containing imidazole, this compound possesses structural alerts for skin sensitization (H317) .[1][2] Treat as a potential sensitizer.[1][2]

Scenario Immediate Response Protocol
Eye Contact Rinse immediately with water for 15 minutes, lifting eyelids. Remove contacts if easy. Seek medical attention.
Skin Contact Brush off dry particles.[1][2][6] Wash with soap and water.[1][2][6] Isolate contaminated clothing.[1][2][3]
Inhalation Move to fresh air.[1][2][3][6] If breathing is difficult, administer oxygen (trained personnel only).[1][2]
Spill (<5g) Dampen with inert solvent (PEG-400 or water mist) to prevent dust.[1][2] Wipe up with Chem-Wipes.[1][2]
Fire Use CO₂, dry chemical, or alcohol-resistant foam.[1][2] Do not use high-pressure water jets (spreads dust).[1][2]

Part 2: Chemical Profile & Hazard Logic[1][4]

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the molecular behavior that dictates safety.

Structural Reactivity Analysis
  • The Formyl Group (-CHO): The aldehyde at position 5 is the primary stability risk.[1][2] It is susceptible to air oxidation to the carboxylic acid (5-carboxy derivative) upon prolonged exposure to atmospheric oxygen.[1][2] It also presents a sensitization risk ; aldehydes can form Schiff bases with skin proteins, triggering immune responses.[1][2]

  • The Butyl Ester (-COO-Bu): This group increases the lipophilicity (LogP) of the molecule compared to its methyl/ethyl analogs.[1][2]

    • Implication: Enhanced skin permeation.[1][2] While methyl esters might sit on the surface, butyl esters penetrate the stratum corneum more effectively.[1][2] Standard latex gloves are insufficient. [1][2]

  • The Imidazole Ring: Provides basicity (pKa ~7).[1][2] It can form salts with strong acids.[1][2] In solution, the proton on the nitrogen rapidly tautomerizes, making the 4- and 5-positions chemically equivalent unless N-substituted.[1][2]

Physical State & Stability
  • Appearance: Typically an off-white to pale yellow solid/powder.[1][2]

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO, and Methanol.[1][2] Sparingly soluble in water.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Nitrile (Double Gloved) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)The butyl ester moiety increases lipophilicity, facilitating permeation through latex.[1][2] Double nitrile provides a breakthrough time >480 mins.[1][2]
Respiratory N95 / P2 Mask (Solids)Fume Hood (Solutions)Fine imidazole dust is a potent respiratory irritant (H335).[1][2] Aldehyde vapors (if heated) require active ventilation.[1][2]
Eye/Face Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses with side shields are insufficient for fine powders that can drift behind lenses.[1][2] Tight-fitting goggles are required.[1][2]
Body Lab Coat (Cotton/Poly blend) Closed cuffsPrevent dust accumulation on wrist/forearms, a common contact dermatitis site for solid reagents.[1][2]
PPE Decision Logic

PPE_Logic cluster_risk Risk Factor: Lipophilicity Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Solid_PPE Req: N95 Mask + Safety Goggles + Single Nitrile Solid->Solid_PPE Sol_PPE Req: Fume Hood + Safety Glasses + Double Nitrile Solution->Sol_PPE Risk Butyl group enhances skin absorption

Figure 1: PPE Selection Logic based on physical state. Note the increased skin protection requirement for solutions due to solvent-assisted permeation.[1][2]

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: Prevents static-induced dust dispersion, common with dry imidazole esters.[1][2]

  • Preparation: Place the balance inside a chemically filtered weighing enclosure or fume hood.

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away."[1][2]

  • Transfer: Use a glass or stainless steel spatula .[1][2] Avoid plastic spatulas, which generate static charge.[1][2]

  • Cleaning: Immediately wipe the balance area with a methanol-dampened wipe .[1][2] Do not blow air (compressed air) to clean; this aerosolizes the irritant.[1][2]

Protocol B: Reaction Setup (Synthesis Context)

Context: Typical use in alkylation or condensation reactions.[1]

  • Solvent Choice: Dissolve in anhydrous DCM or DMF.[1][2]

  • Inertion: Purge the reaction vessel with Nitrogen/Argon before adding the solid.[1][2] This protects the formyl group from auto-oxidation.[1][2]

  • Addition: If adding a base (e.g., NaH, K₂CO₃), expect a slight exotherm.[1][2] Add the base slowly to the imidazole solution at 0°C to minimize side reactions at the formyl center.

Part 5: Emergency Response & Disposal[1]

Spill Cleanup Workflow (Dry Powder)

Do NOT sweep dry. Dry sweeping generates hazardous dust clouds.[1][2]

Spill_Response Spill Spill Detected Isolate Evacuate 5m radius Mark Area Spill->Isolate PPE_Check Don PPE: Goggles, N95, Double Gloves Isolate->PPE_Check Method Select Method PPE_Check->Method Wet_Wipe Wet Method (Preferred): Cover with solvent-dampened paper towels Method->Wet_Wipe Vac HEPA Vacuum: Only for large spills (>50g) Method->Vac Disposal Place in solid waste container Label: 'Toxic Organic Solid' Wet_Wipe->Disposal Vac->Disposal

Figure 2: Step-by-step spill response to minimize respiratory exposure.

Waste Disposal Logistics[1]
  • Waste Stream: Non-halogenated Organic Solids (unless mixed with halogenated solvents).[1][2]

  • Labeling: Must be labeled "Irritant" and "Suspected Sensitizer."[1][2]

  • Incompatibility: Do not mix with strong oxidizers (e.g., permanganates, nitric acid) in the waste stream, as the aldehyde group can react vigorously.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735671, 2-Butyl-5-formylimidazole (Analogous Structure).[1][2] Retrieved from [Link][1][2]

Sources

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